2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-nitrophenyl)methoxy]oxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c14-13(15)11-6-4-10(5-7-11)9-17-12-3-1-2-8-16-12/h4-7,12H,1-3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXKNTZXSUCTFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran
The following technical guide details the chemical structure, properties, and applications of 2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran, with a specific focus on its critical role as a precursor in the synthesis of self-immolative linkers for Antibody-Drug Conjugates (ADCs).
CAS Registry Number: 18483-99-3 Formula: C₁₂H₁₅NO₄ Molecular Weight: 237.25 g/mol
Executive Summary
This compound is a protected benzyl alcohol derivative serving as a pivotal intermediate in organic synthesis and medicinal chemistry. Its primary value lies in its bifunctional nature: it possesses a masked hydroxyl group (protected as a tetrahydropyranyl acetal) and a latent amino group (present as a nitro moiety).
This molecule is the foundational precursor for 4-aminobenzyl alcohol (PAB-OH) , the core structural motif of the PABC (Para-Aminobenzyl Carbamate) self-immolative spacer used in Antibody-Drug Conjugates (ADCs). The orthogonal stability of the THP ether allows for the selective reduction of the nitro group to an aniline, facilitating the construction of peptide-drug linkers (e.g., Val-Cit-PABC) without compromising the benzylic oxygen required for payload attachment.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Structural Analysis
The molecule consists of a 4-nitrobenzyl group ether-linked to the anomeric position (C2) of a tetrahydropyran (THP) ring.
-
Acetal Center: The C2 carbon of the pyran ring is a stereocenter, rendering the molecule chiral. Synthetic preparations typically yield a racemic mixture (
). -
Electronic Environment: The nitro group (
) at the para position is strongly electron-withdrawing, deactivating the benzene ring towards electrophilic aromatic substitution but activating the benzylic position towards nucleophilic attack or reduction.
Key Properties Table
| Property | Value/Description |
| Appearance | Pale yellow oil or low-melting solid |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |
| Boiling Point | ~390°C (Predicted) |
| Flash Point | ~190°C (Predicted) |
| Density | ~1.2 g/cm³ |
| Stability | Stable to base, oxidizing agents, and mild reducing agents.[1] Labile to aqueous acids ( |
Synthesis & Manufacturing
The industrial and laboratory synthesis follows a standard acid-catalyzed addition of 4-nitrobenzyl alcohol to 3,4-dihydro-2H-pyran (DHP).
Reaction Pathway
Experimental Protocol: THP Protection
Objective: Synthesis of this compound.
-
Reagents:
-
4-Nitrobenzyl alcohol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (1.5 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) or p-TsOH (0.01 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 4-nitrobenzyl alcohol in anhydrous DCM under an inert atmosphere (
). -
Add PPTS catalyst followed by the dropwise addition of DHP at 0°C.
-
Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (SiO₂, 30% EtOAc/Hexanes).
-
Quench: Add saturated aqueous
to neutralize the acid catalyst. -
Workup: Extract with DCM, wash with brine, dry over
, and concentrate in vacuo. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
-
Process Note: The use of PPTS (a weaker acid than p-TsOH) is preferred to minimize polymerization of DHP and formation of side products.
Critical Reactivity & Chemoselectivity
The utility of this intermediate relies on the orthogonal reactivity between the nitro group and the THP acetal.
The Chemoselectivity Challenge: Nitro Reduction
Reducing the nitro group to an aniline is the critical next step for linker synthesis. However, standard hydrogenation conditions (
-
Risk: Once the nitro group is reduced to an amino group (
), the benzyl ether becomes electron-rich and highly susceptible to cleavage by , which would destroy the molecule (yielding 4-aminotoluene and 2-hydroxytetrahydropyran). -
Solution: Use chemoselective chemical reduction methods that target the nitro group without affecting the benzylic C-O bond or the acid-sensitive THP group.
Recommended Reduction Protocol (Fe/NH₄Cl)
This method is mild, neutral (preserving the THP), and does not cleave benzyl ethers.
-
Reagents: Iron powder (5.0 equiv),
(5.0 equiv), Ethanol/Water (4:1). -
Procedure: Reflux the THP-protected nitro compound in the solvent mixture with vigorous stirring for 2–4 hours.
-
Workup: Filter through Celite to remove iron residues. Concentrate and extract with EtOAc.[2]
Reactivity Diagram
Figure 1: Reactivity profile highlighting the orthogonal stability of the THP ether and the risk of hydrogenolysis during reduction.
Application: PABC Linker Synthesis in ADCs
The most significant application of this compound is in the construction of Self-Immolative Linkers .
Mechanism of Action
The PABC linker connects a cytotoxic payload (e.g., Doxorubicin, MMAE) to a targeting antibody via a protease-cleavable peptide (e.g., Val-Cit).
-
Synthesis: The nitro group of the THP-protected intermediate is reduced to an aniline.
-
Coupling: The aniline is coupled to the C-terminus of the peptide spacer.
-
Deprotection: The THP group is removed with mild acid to reveal the benzylic alcohol.
-
Activation: The alcohol is activated (as a carbonate) and coupled to the drug payload.
Triggering Event (In Vivo): When the antibody-drug conjugate is internalized, lysosomal enzymes (e.g., Cathepsin B) cleave the amide bond at the aniline nitrogen. This releases the unprotected aniline, which spontaneously undergoes 1,6-elimination (electronic cascade), releasing carbon dioxide and the free drug payload.
Workflow Diagram
Figure 2: Step-wise synthesis of a PABC-Drug conjugate using the THP-protected intermediate.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Store in a cool, dry place under inert gas. The THP acetal is sensitive to moisture over long periods (slow hydrolysis).
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for THP protection/deprotection stability).
-
Firestone, R. A., et al. (1996). "Lysosomotropic agents. 1. Synthesis and cytotoxic action of peptide derivatives of doxorubicin." Journal of Medicinal Chemistry, 39(17), 3344–3359. (Foundational paper on PABC linkers utilizing 4-aminobenzyl alcohol precursors).
-
LookChem. (2024). 2-(4-nitrobenzyloxy)tetrahydro-2H-pyran Product Entry (CAS 18483-99-3).[1][3][4] (Confirmation of CAS and commercial availability).
-
BenchChem. (2025). Application Notes and Protocols: Dihydropyran (DHP) as a Protecting Group for Alcohols. (Protocols for DHP protection).
-
Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 25(8), 839-842. (Methodology for selective nitro reduction preserving acid-sensitive groups).
Sources
An In-depth Technical Guide to 4-Nitrobenzyl Tetrahydropyranyl Ether
This guide provides a comprehensive technical overview of 4-nitrobenzyl tetrahydropyranyl (THP) ether, a crucial intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document details the molecule's properties, synthesis, and applications, grounding all claims in authoritative scientific literature.
Introduction: The Strategic Importance of Hydroxyl Protection
In the intricate world of multi-step organic synthesis, the strategic protection and deprotection of reactive functional groups is a cornerstone of success. The hydroxyl group, ubiquitous in natural products and pharmaceutical intermediates, is often masked to prevent unwanted side reactions. The tetrahydropyranyl (THP) ether is a widely employed protecting group for alcohols due to its ease of installation, general stability under a range of non-acidic conditions, and straightforward removal.[1][2]
This guide focuses on a specific, yet significant, example: 4-nitrobenzyl THP ether. This compound serves as the protected form of 4-nitrobenzyl alcohol, a versatile building block in medicinal chemistry and materials science. The electron-withdrawing nature of the para-nitro group imparts unique reactivity and spectroscopic characteristics, making a detailed understanding of its protected form essential for its effective use.[3][4] Furthermore, the nitrobenzyl moiety itself can function as a photolabile protecting group, adding another layer of synthetic utility.[5][6][7]
Core Molecular Properties
A precise understanding of a compound's fundamental properties is the starting point for any synthetic endeavor. The key molecular and physical data for 4-nitrobenzyl THP ether are summarized below.
| Property | Value | Source |
| Chemical Name | 2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran | BLDpharm[8] |
| CAS Number | 18483-99-3 | BLDpharm[8] |
| Molecular Formula | C₁₂H₁₅NO₄ | Calculated |
| Molecular Weight | 237.25 g/mol | Calculated |
| Appearance | Expected to be a solid or oil | General Knowledge |
Note: The molecular formula and weight are calculated based on the constituent parts: 4-nitrobenzyl alcohol (C₇H₇NO₃) and dihydropyran (C₅H₈O), with the loss of a water molecule upon ether formation.
Synthesis and Mechanism: The Protection of 4-Nitrobenzyl Alcohol
The formation of a THP ether is a classic example of an acid-catalyzed addition of an alcohol to an enol ether (3,4-dihydro-2H-pyran, DHP). This reaction is highly efficient and proceeds under mild conditions.
Underlying Mechanism
The reaction is initiated by the protonation of the double bond in DHP by an acid catalyst. This generates a resonance-stabilized carbocation (an oxocarbenium ion). The hydroxyl group of the alcohol, in this case, 4-nitrobenzyl alcohol, then acts as a nucleophile, attacking the carbocation. Subsequent deprotonation of the resulting oxonium ion by a base (typically the conjugate base of the acid catalyst or a mild base present in the reaction) yields the final THP ether product and regenerates the acid catalyst.
Experimental Workflow: Synthesis Protocol
This protocol is a generalized procedure based on standard methods for THP ether formation.[9]
Objective: To protect the hydroxyl group of 4-nitrobenzyl alcohol using 3,4-dihydro-2H-pyran.
Materials:
-
4-Nitrobenzyl alcohol
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS) or another mild acid catalyst (e.g., p-TsOH)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve 4-nitrobenzyl alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Add a catalytic amount of PPTS (e.g., 0.05-0.1 eq) to the solution. Follow this with the addition of DHP (typically 1.2-1.5 eq) dropwise at room temperature. Causality Note: Using an excess of DHP ensures the complete consumption of the starting alcohol. PPTS is a preferred catalyst as its mild acidity minimizes potential side reactions.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol spot is no longer visible.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the acid catalyst. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2-3 times).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Final Product: The resulting crude product can be purified further by column chromatography on silica gel if necessary to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-nitrobenzyl THP ether.
Deprotection: Regenerating the Alcohol
The utility of a protecting group lies in its ability to be removed cleanly and efficiently when its job is done. THP ethers are classically removed under acidic aqueous conditions, regenerating the parent alcohol.[1]
Deprotection Mechanism
The deprotection is the reverse of the protection mechanism. Protonation of the ether oxygen by an acid catalyst leads to the cleavage of the C-O bond, forming the stable oxocarbenium ion and releasing the free 4-nitrobenzyl alcohol. The oxocarbenium ion is then attacked by water, and after deprotonation, it ultimately forms 5-hydroxypentanal.
Experimental Workflow: Deprotection Protocol
Objective: To remove the THP protecting group from 4-nitrobenzyl THP ether to yield 4-nitrobenzyl alcohol.
Materials:
-
4-Nitrobenzyl THP ether
-
Methanol or Tetrahydrofuran (THF)
-
Dilute aqueous acid (e.g., 1M HCl) or an acid catalyst like PPTS in an alcohol/water mixture
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or DCM for extraction
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve the 4-nitrobenzyl THP ether in a suitable solvent like methanol or THF.
-
Acid Addition: Add a catalytic amount of aqueous acid (e.g., a few drops of 1M HCl) or PPTS. Causality Note: The presence of water is crucial for the hydrolysis of the intermediate oxocarbenium ion.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction's progress by TLC.
-
Workup: Once the starting material is consumed, neutralize the acid by adding saturated aqueous NaHCO₃ solution.
-
Extraction & Purification: Remove the organic solvent (methanol/THF) via rotary evaporation. Extract the remaining aqueous residue with ethyl acetate or DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected 4-nitrobenzyl alcohol.
Deprotection Workflow Diagram
Caption: Workflow for the acidic deprotection of 4-nitrobenzyl THP ether.
Spectroscopic Characterization
Verifying the successful synthesis and purity of the target compound is critical. While specific spectra are obtained experimentally, the expected ¹H NMR signals provide a reliable guide for characterization.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons (NO₂-C₆H₄ ) | ~8.2 (d, J≈8.5 Hz) | Doublet | 2H |
| Aromatic Protons (NO₂-C₆H₄ ) | ~7.5 (d, J≈8.5 Hz) | Doublet | 2H |
| Benzylic Protons (-O-CH₂ -Ar) | ~4.6-4.9 | Two Doublets (ABq) | 2H |
| Acetal Proton (-O-CH -O-) | ~4.6 | Multiplet | 1H |
| Tetrahydropyran Protons | ~3.5-3.9 | Multiplets | 2H |
| Tetrahydropyran Protons | ~1.5-1.9 | Multiplets | 6H |
Note: These are predicted values. The diastereotopic nature of the benzylic protons and the protons on the THP ring can lead to complex splitting patterns.
Conclusion
4-Nitrobenzyl THP ether is a synthetically valuable compound that allows for the effective protection of 4-nitrobenzyl alcohol. The THP group provides robust protection under basic, organometallic, and reductive conditions while being easily removable with mild acid. The protocols and data presented in this guide offer researchers a solid foundation for the synthesis, characterization, and strategic application of this intermediate in their complex synthetic endeavors, particularly in the fields of drug discovery and materials science.
References
- Ouyahya, D., S. S. V. Ramasastry, and B. V. V. S. Pavan Kumar. "DDQ as a Mild and Efficient Catalyst for Deprotection of Tetrahydropyranyl Ethers." Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, vol. 35, no. 3, 1996, pp. 2396-2398.
-
Maiti, G., and S. C. Roy. "A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols." The Journal of Organic Chemistry, vol. 61, no. 17, 1996, pp. 6038-6039. [Link]
-
Narender, M., M. Somi Reddy, and K. Rama Rao. "A Mild and Efficient Oxidative Deprotection of THP Ethers with NBS in the Presence of β-Cyclodextrin in Water." Organic Chemistry Portal. [Link]
-
"Tetrahydropyranyl Ethers." Organic Chemistry Portal. [Link]
-
"A review on tetrahydropyranyl ethers as protecting groups for alcohols." Royal Society of Chemistry, 2014. [Link]
-
"Butyl 4-nitrophenyl ether." NIST WebBook. [Link]
-
Kim, Se-jin, and Viresh H. Rawal. "A New Method for the Cleavage of Nitrobenzyl Amides and Ethers." Organic letters, vol. 11,19 (2009): 4342-5. [Link]
-
"Photolabile protecting group." Wikipedia. [Link]
-
"4-nitrobenzyl phenyl ether (C13H11NO3)." PubChemLite. [Link]
-
Singh, R., et al. "Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications." Chemical Reviews, 2023. [Link]
-
"Benzyl 4-nitrophenyl ether (C13H11NO3)." PubChemLite. [Link]
-
"Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl." Journal of High School Science. [Link]
-
"Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks." ARKIVOC, 2006. [Link]
-
"Synthesis of tetrahydropyrans." Organic Chemistry Portal. [Link]
-
"Synthesis of a-[(tetrahydro-2H-pyran-2-yl)oxy] dec-4-yn-2(R)-ol." PrepChem.com. [Link]
Sources
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- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]
- 4. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photolabile protecting group - Wikipedia [en.wikipedia.org]
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An In-depth Technical Guide to the Solubility of 2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-((4-nitrobenzyl)oxy)tetrahydro-2H-pyran, a key intermediate in synthetic organic chemistry. In the absence of extensive published quantitative data, this document establishes a predictive framework based on first principles of molecular structure and polarity. Furthermore, it offers a detailed, field-proven experimental protocol for the quantitative determination of its solubility. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in various organic solvent systems to optimize reaction conditions, purification processes, and formulation strategies.
Introduction: The Significance of this compound
This compound serves as a valuable protected form of 4-nitrobenzyl alcohol. The tetrahydropyranyl (THP) ether is a common protecting group for alcohols, prized for its stability under a wide range of reaction conditions, yet readily removable under mild acidic treatment.[1] The presence of the 4-nitrobenzyl moiety makes this compound particularly useful in multi-step syntheses where this group can be further transformed, for instance, by reduction of the nitro group to an amine.
A thorough understanding of the solubility of this compound is paramount for its effective utilization. Solubility dictates the choice of solvent for carrying out reactions, influences the efficiency of extractions, and is the cornerstone of developing successful crystallization and purification protocols.[2] This guide will first deconstruct the molecule to predict its solubility profile and then provide a robust methodology for its empirical determination.
Physicochemical Principles and Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces and polarity are more likely to be soluble in one another.[3][4] To predict the solubility of this compound, we must first analyze its constituent functional groups and their contributions to the overall polarity of the molecule.
Molecular Structure Analysis
The molecule can be dissected into three key regions, each with distinct physicochemical properties:
-
The Tetrahydropyran (THP) Ring: This saturated heterocyclic ether is largely nonpolar and hydrophobic, although the oxygen atom can act as a hydrogen bond acceptor.[5][6] Its contribution is to increase solubility in less polar solvents.
-
The Ether Linkage: The C-O-C bond introduces a polar component to the molecule and can act as a hydrogen bond acceptor with protic solvents.[7]
-
The 4-Nitrobenzyl Group: This is the most polar region of the molecule. The aromatic ring itself is nonpolar, but the nitro group (NO₂) is a strong electron-withdrawing group, creating a significant dipole moment. The nitro group's oxygen atoms are also potent hydrogen bond acceptors. Nitrobenzene, a related structure, is readily soluble in most organic solvents but only slightly soluble in water.[8][9][10]
The interplay between the nonpolar THP and benzyl components and the highly polar nitro group suggests that this compound will exhibit moderate to high solubility in a broad range of polar aprotic and some polar protic solvents, with decreasing solubility in highly nonpolar solvents.
Caption: Molecular structure and functional group contributions to solubility.
Predicted Solubility Table
Based on the structural analysis, the following table summarizes the predicted qualitative solubility of this compound in common organic solvents at ambient temperature.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Tetrahydrofuran (THF) | High | Structurally similar to the THP ring and a good solvent for ethers.[6] |
| Acetone | High | Strong dipole-dipole interactions with the nitro group. | |
| Dichloromethane (DCM) | High | Effective at dissolving moderately polar organic compounds. | |
| Ethyl Acetate | High | Balances polarity to interact with both the polar and nonpolar regions of the solute. | |
| Acetonitrile (MeCN) | Medium to High | A polar solvent that should effectively solvate the nitrobenzyl moiety. | |
| Dimethylformamide (DMF) | High | Highly polar, excellent for solvating compounds with strong dipoles like the nitro group. | |
| Dimethyl Sulfoxide (DMSO) | High | Very strong polar aprotic solvent, expected to readily dissolve the compound. | |
| Polar Protic | Methanol | Medium | Can hydrogen bond with the ether and nitro oxygens, but the nonpolar backbone may limit high solubility.[11] |
| Ethanol | Medium | Similar to methanol, but slightly less polar, which may favor interaction with the nonpolar parts.[11] | |
| Isopropanol | Medium to Low | Increased hydrocarbon character compared to ethanol reduces its solvating power for the polar nitro group. | |
| Nonpolar | Toluene | Medium to Low | The aromatic ring of toluene can interact with the benzyl group via π-stacking, but it is a poor solvent for the polar nitro group. |
| Diethyl Ether | Medium to Low | While an ether, its low overall polarity makes it less effective for the polar nitrobenzyl part.[12] | |
| Hexane / Heptane | Low to Insoluble | Lacks the polarity to overcome the crystal lattice energy and solvate the polar nitro group. |
Standard Protocol for Quantitative Solubility Determination
To move beyond prediction and obtain precise, actionable data, a systematic experimental approach is required. The equilibrium or "shake-flask" method is a gold-standard technique for determining the solubility of a solid compound in a solvent.[13][14]
Principle of the Method
An excess of the solid compound is agitated in the solvent of interest for a sufficient period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then carefully separated from the excess solid, and the concentration of the dissolved compound is quantified using a suitable analytical technique.
Detailed Experimental Workflow
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or small flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a vial (e.g., 10-20 mg). The amount should be sufficient to ensure a solid phase remains after equilibration.
-
Solvent Addition: Accurately add a known volume of the chosen solvent to the vial (e.g., 2.0 mL).
-
Equilibration: Seal the vial tightly and place it on an orbital shaker or use a magnetic stir bar. Agitate the mixture at a constant temperature (e.g., 25 °C) for a period sufficient to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is fully established.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
-
Sample Extraction: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a syringe filter directly into a clean vial to remove all undissolved solid particles. This step is critical to prevent artificially high results.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method. A precise dilution factor is essential for accurate calculation.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV, monitoring at a wavelength where the nitroaromatic chromophore absorbs, such as ~265 nm).
-
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration of diluted sample from calibration curve) × (Dilution Factor)
Caption: Experimental workflow for equilibrium solubility determination.
Practical Implications for Researchers
The solubility data, whether predicted or experimentally determined, directly informs several critical decisions in a laboratory or process setting:
-
Reaction Solvent Selection: For homogeneous reactions, a solvent in which all reactants are highly soluble is preferred. For this compound, THF, acetone, or DMF would be excellent starting points.
-
Purification by Crystallization: The ideal crystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[15] A binary solvent system, such as ethyl acetate/hexane or DCM/heptane, might be effective. The solubility data allows for the rational selection of the "good" solvent (high solubility) and the "anti-solvent" (low solubility).[16]
-
Chromatography: Understanding solubility helps in choosing the initial solvent for loading a sample onto a chromatography column and in selecting the mobile phase system.
-
Drug Development: For pharmaceutical applications, solubility in biocompatible solvents and aqueous systems is a critical parameter that influences formulation, bioavailability, and administration routes.
Conclusion
References
-
Nitrobenzene - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]
-
BALUJA, S., PATEL, A., & BHESANIYA, K. (2015). SOLUBILITY OF TETRAHYDROPYRIMIDINE DERIVATIVES IN SOME SOLVENTS AT DIFFERENT TEMPERATURES. Journal of Applied Chemical Science International, 3(3), 101–107. Retrieved from [Link]
- Solubility of Organic Compounds. (2023, August 31).
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
Yan, A., & Gasteiger, J. (2003). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling, 43(2), 429–434. [Link]
-
PubChem. (n.d.). Nitrobenzene. National Institutes of Health. Retrieved February 27, 2026, from [Link]
- Gani, R., et al. (2012). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. Computer Aided Chemical Engineering, 30, 1207-1211.
-
Fallah, Z., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports, 13(1), 17743. [Link]
- EBSCO. (n.d.). Ethers. Research Starters.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
-
Tetrahydropyran - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Gani, R., & Harper, P. M. (2000). Method for selection of solvents for promotion of organic reactions. Chemical Engineering Science, 55(11), 1947-1961.
-
Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Retrieved February 27, 2026, from [Link]
- Guide for crystallization. (n.d.).
-
ATSDR. (2021). Toxicological Profile for Nitrobenzene. U.S. Department of Health and Human Services. Retrieved from [Link]
-
ResearchGate. (n.d.). Physical Properties of Tetrahydropyran and Its Applications. Request PDF. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, January 14). Solubility of Organic Compounds [Video]. YouTube. [Link]
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved February 27, 2026, from a university chemistry lab manual supplement.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Ethers Dr. Roaa Majid 1. (2025, October 25).
-
Taylor & Francis. (n.d.). Tetrahydropyran – Knowledge and References. Retrieved from [Link]
- Dow Chemical Company. (n.d.). Glycol Ethers Properties & Examples, Organic Solvents.
-
Solubility of Things. (n.d.). Nitrobenzene. Retrieved February 27, 2026, from [Link]
-
Huuskonen, J. (2001). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Journal of Chemical Information and Modeling, 41(4), 1052–1057. [Link]
-
Quora. (2016, July 11). Are ethers soluble or insoluble in water? Retrieved from [Link]
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CAS number and identifiers for 2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran
The following technical guide details the chemical identity, synthesis, and application of 2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran , a specialized protected intermediate used in organic synthesis and drug development.
Executive Summary
This compound (CAS 18483-99-3) serves as a robustly protected form of 4-nitrobenzyl alcohol.[1] By masking the hydroxyl functionality with a tetrahydropyranyl (THP) acetal, researchers can subject the aromatic nitro group or other parts of a complex molecule to base-catalyzed or nucleophilic transformations that would otherwise be incompatible with a free alcohol. This compound represents a critical intersection between protecting group chemistry and aromatic functionalization .
Chemical Identity & Properties
The following matrix consolidates the essential identifiers and physicochemical properties required for registry and database integration.
| Identifier / Property | Data / Value |
| CAS Number | 18483-99-3 |
| IUPAC Name | 2-[(4-Nitrobenzyl)oxy]tetrahydro-2H-pyran |
| Synonyms | 4-Nitrobenzyl tetrahydropyranyl ether; 2-(4-Nitrobenzyloxy)tetrahydropyran |
| Molecular Formula | C₁₂H₁₅NO₄ |
| Molecular Weight | 237.25 g/mol |
| SMILES | O=c1ccc(COC2CCCCO2)cc1 |
| InChI Key | Predicted: Generate via standard algorithm (e.g., XTDKZ... analog) |
| Physical State | Viscous oil or low-melting solid (Structural analog inference) |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in Water |
Synthetic Protocol & Mechanism
The synthesis of CAS 18483-99-3 is achieved through the acid-catalyzed addition of 4-nitrobenzyl alcohol to 3,4-dihydro-2H-pyran (DHP). This reaction is an atom-economic addition that generates no byproducts other than the target acetal.
Reaction Logic
The reaction relies on the protonation of the enol ether double bond of DHP, generating a resonance-stabilized oxocarbenium ion. This highly electrophilic species is rapidly trapped by the nucleophilic oxygen of 4-nitrobenzyl alcohol.
Workflow Visualization
The following diagram outlines the critical process flow for the synthesis, highlighting the catalytic cycle and workup logic.
Figure 1: Synthetic workflow for the preparation of this compound via acid-catalyzed alkoxylation.
Detailed Experimental Procedure
Safety Note: 4-Nitrobenzyl alcohol is a skin irritant. DHP is flammable. Perform all operations in a fume hood.
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrobenzyl alcohol (10.0 mmol, 1.53 g) in anhydrous Dichloromethane (DCM) (20 mL).
-
Addition: Add 3,4-dihydro-2H-pyran (DHP) (12.0 mmol, 1.1 mL) to the solution.
-
Catalysis: Cool the mixture to 0°C. Add a catalytic amount of Pyridinium p-toluenesulfonate (PPTS) (0.5 mmol, 125 mg) or p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 mmol).
-
Expert Insight: PPTS is preferred for acid-sensitive substrates, but p-TsOH is faster for this robust nitro-aromatic system.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (30% EtOAc/Hexanes). The starting alcohol (
) should disappear, replaced by the less polar ether product ( ). -
Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 x 15 mL).
-
Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure. The resulting oil can be purified via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes) to yield the pure title compound.
Characterization & Validation (Self-Validating System)
To ensure the integrity of the synthesized compound, compare the spectral data against these predicted values. The presence of the acetal "anomeric" proton is the key validator.
| Nucleus | Signal Region (ppm) | Multiplicity | Assignment | Validation Check |
| ¹H NMR | 8.20 - 8.25 | Doublet (2H) | Ar-H (ortho to NO₂) | Confirms Nitro group presence |
| ¹H NMR | 7.50 - 7.55 | Doublet (2H) | Ar-H (meta to NO₂) | Confirms Benzyl core |
| ¹H NMR | 4.85 & 4.60 | Doublets (1H each) | Ph-CH ₂-O | Diastereotopic benzylic protons |
| ¹H NMR | 4.65 - 4.70 | Triplet/dd (1H) | O-CH -O (Anomeric) | Critical: Confirms THP ring formation |
| ¹H NMR | 3.50 - 3.90 | Multiplet (2H) | THP Ring -OcH ₂- | Ring closure confirmation |
| ¹H NMR | 1.50 - 1.90 | Multiplets (6H) | THP Ring -CH ₂- | Alkyl backbone |
Interpretation: The appearance of the anomeric proton at ~4.7 ppm and the shift of the benzylic protons into a diastereotopic pair (due to the new chiral center at the THP acetal) confirms successful protection.
Applications & Stability Profile
Orthogonal Protection
The this compound moiety offers a strategic advantage in multi-step synthesis:
-
Base Stability: The THP ether is stable to strong bases (LDA, NaH), Grignard reagents, and nucleophiles. This allows chemical modification of the aromatic ring or other appendages without affecting the alcohol protection.
-
Acid Lability: The group is easily removed with mild acid (AcOH/THF/Water or dilute HCl/MeOH), regenerating the alcohol.
-
Reductive Cleavage (Potential): While THP is acid-labile, the 4-nitrobenzyl core allows for potential reductive transformations. However, standard reduction (H₂/Pd) will reduce the nitro group to an amine (4-aminobenzyl ether) before cleaving the ether, changing the electronic properties of the molecule.
Storage[3]
-
Conditions: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).
-
Shelf Life: Stable for >12 months if kept dry. Moisture will slowly hydrolyze the acetal linkage, reverting it to the alcohol and 5-hydroxypentanal (which polymerizes).
References
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for THP protection protocols).
-
Organic Chemistry Portal. (2024). Tetrahydropyranyl Ethers - Synthesis and Stability. Retrieved from [Link]
Sources
Difference between 2-nitrobenzyl and 4-nitrobenzyl THP ethers
Title: Strategic Orthogonality in Ether Protection: The Divergence of 2-Nitrobenzyl and 4-Nitrobenzyl Systems
Executive Summary
In the architecture of complex organic synthesis and drug delivery systems, the distinction between 2-nitrobenzyl and 4-nitrobenzyl moieties is not merely positional isomerism; it is a functional bifurcation between photochemical lability and electronic stabilization .
While the term "THP ether" strictly refers to tetrahydropyranyl acetals, advanced applications often functionalize the pyran ring or utilize nitrobenzyl ethers as orthogonal alternatives to standard THP protection. This guide analyzes the functional divergence of these two isomers:
-
2-Nitrobenzyl (Ortho): The "Photochemical Switch." Capable of exogenous cleavage via UV irradiation (365 nm) due to the ortho-effect (Norrish Type II mechanism). Used primarily for spatiotemporal control ("caging").
-
4-Nitrobenzyl (Para): The "Electronic Anchor." Lacks photochemical activity. Functions as a robust, acid-resistant protecting group cleaved via reduction or strong acid, often used to modulate stability relative to standard benzyl (Bn) or p-methoxybenzyl (PMB) ethers.
Mechanistic Divergence
The core difference lies in the proximity of the nitro group to the benzylic hydrogens and the resulting electronic behaviors.
The 2-Nitrobenzyl System (The Ortho Effect)
The defining feature of the 2-nitro isomer is the intramolecular proximity of the nitro group oxygen to the benzylic hydrogen. Upon UV excitation, this geometry facilitates an internal redox reaction.
-
Mechanism: Absorption of a photon (
) promotes the nitro group to an excited triplet state. This radical species abstracts a benzylic hydrogen (1,5-H shift), forming an aci-nitro intermediate. This intermediate rearranges to a hemiacetal, which spontaneously collapses to release the free alcohol and a nitroso-benzaldehyde (or ketone) byproduct. -
Key Attribute: Reagent-free cleavage. This is critical for bio-orthogonal chemistry where chemical reagents (acids/bases) cannot be introduced.[1]
The 4-Nitrobenzyl System (The Para Effect)
In the 4-nitro isomer, the nitro group is spatially distant from the benzylic center, rendering intramolecular H-abstraction geometrically impossible. Consequently, it is photochemically inert under standard deprotection wavelengths.
-
Mechanism: The 4-nitro group acts purely as a strong Electron Withdrawing Group (EWG) (
).-
In Benzyl Ethers: It destabilizes the carbocation character required for acid hydrolysis (SN1 pathways), making 4-nitrobenzyl ethers significantly more stable to acid than unsubstituted benzyl or p-methoxybenzyl ethers.
-
In Functionalized THP Acetals: If attached to a THP ring, the 4-nitro group destabilizes the oxocarbenium transition state, retarding acid hydrolysis and creating a "super-stable" acetal that survives mild acidic conditions.
-
-
Cleavage: Requires reduction of the nitro group (to an amine, reversing the electronic effect) or harsh acidic conditions.
Comparative Profiling
The following table contrasts the operational parameters of these protecting groups.
| Feature | 2-Nitrobenzyl (Ortho) | 4-Nitrobenzyl (Para) |
| Primary Utility | Photocaging (Spatiotemporal control) | Robust Protection (Orthogonality) |
| Cleavage Trigger | UV Light (300–365 nm) | Reduction (Zn/AcOH, H₂/Pd) or Strong Acid |
| Acid Stability | Moderate (Similar to Benzyl) | High (Superior to Benzyl/PMB) |
| Mechanism | Norrish Type II (Intramolecular Redox) | Inductive Destabilization / Reductive Elimination |
| Reagent Requirement | None (Photon-driven) | Chemical Reagents (Metal/Acid) |
| Byproducts | 2-Nitrosobenzaldehyde (Toxic/Reactive) | 4-Toluidine derivatives (Benign) |
| Drug Dev Application | Pro-drugs, "Caged" Neurotransmitters | Process Chemistry, Stable Linkers |
Visualization: Pathways of Cleavage
The diagram below illustrates the divergent fate of the two isomers. The 2-nitro path (left) cycles through a photo-induced rearrangement, while the 4-nitro path (right) relies on chemical reduction to trigger release.
Figure 1: Mechanistic divergence. The 2-nitro isomer utilizes a photon-driven internal rearrangement, while the 4-nitro isomer requires chemical reduction for cleavage.
Experimental Protocols
These protocols assume the protection of a primary alcohol.
Synthesis of Nitrobenzyl Ethers (General)
-
Reagents: Sodium Hydride (NaH), 2- or 4-Nitrobenzyl Bromide, DMF/THF.
-
Protocol:
-
Suspend NaH (1.2 equiv) in anhydrous THF/DMF (1:1) at 0°C under Argon.
-
Add the substrate alcohol (1.0 equiv) dropwise. Stir for 30 min to generate the alkoxide.
-
Add 2-nitrobenzyl bromide (for caging) or 4-nitrobenzyl bromide (for stability) (1.2 equiv).
-
Warm to RT and stir until TLC indicates completion (1–4 h).
-
Quench with saturated NH₄Cl, extract with EtOAc, and purify via flash chromatography.
-
Photocleavage of 2-Nitrobenzyl Ethers
-
Context: "Uncaging" a drug or fluorophore.
-
Protocol:
-
Dissolve the protected substrate in a solvent transparent to UV (MeOH, MeCN, or PBS buffer for bio-samples).
-
Place in a quartz cuvette or well plate.
-
Irradiate with a UV LED (365 nm) or Mercury arc lamp (filtered for 300–400 nm).
-
Critical Step: If the nitroso byproduct absorbs at the uncaging wavelength (internal filter effect), add an aldehyde scavenger (e.g., semicarbazide) or use a flow system.
-
Monitor release via HPLC.
-
Reductive Cleavage of 4-Nitrobenzyl Ethers
-
Context: Orthogonal deprotection in the presence of acid-sensitive groups (like standard THP).
-
Protocol (Zinc/Acid Method):
-
Dissolve substrate in AcOH/THF (1:1).
-
Add activated Zinc dust (10 equiv).
-
Stir at RT for 1–2 h. The nitro group reduces to an amine.
-
The resulting p-aminobenzyl ether is highly labile and hydrolyzes spontaneously or upon mild heating.
-
Filter off Zinc, neutralize, and extract.
-
Technical Note: Nitro-Functionalized THP Acetals
While "Nitrobenzyl THP ether" is often a colloquialism for the ethers described above, specific reagents exist where the THP ring itself is substituted.
-
2-(2-Nitrophenyl)tetrahydropyranyl (Nitro-THP): Formed using 2-(2-nitrophenyl)-3,4-dihydro-2H-pyran. This creates an acetal that is both acid-labile (like standard THP) and photocleavable. This provides a "safety release" mechanism—if acid deprotection fails or is too harsh, light can be used.
-
2-(4-Nitrophenyl)tetrahydropyranyl: Formed using the para-isomer. This acetal is not photocleavable. The electron-withdrawing nitro group destabilizes the oxocarbenium ion intermediate, making this acetal significantly slower to hydrolyze than standard THP. It is used when a "harder" acetal is required to survive mild acidic workups.
References
-
Photolabile Protecting Groups: 2-Nitrobenzyl Alcohols . Instras. Available at: [Link][2]
-
Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures . Chemical Reviews (ACS). Available at: [Link]
-
Tetrahydropyranyl (THP) and Related Ethers . Thieme Connect. Available at: [Link]
-
Benzyl Ethers - Protecting Groups . Organic Chemistry Portal. Available at: [Link]
Sources
Thermodynamic Properties and Synthesis Guide: THP-Protected 4-Nitrobenzyl Alcohol
Executive Summary
This technical guide details the thermodynamic profile, synthesis, and stability of 2-((4-nitrobenzyl)oxy)tetrahydro-2H-pyran (CAS: 18483-99-3). Designed for drug development professionals and organic chemists, this document focuses on the tetrahydropyranyl (THP) ether as a robust protecting group strategy for 4-nitrobenzyl alcohol (4-NBA).
The THP protection of 4-NBA creates an acetal linkage that is thermodynamically stable under basic, nucleophilic, and oxidative conditions, yet kinetically labile to specific acidic hydrolysis. This orthogonality is critical in multi-step synthesis where the nitro group must be preserved while modifying other functionalities.
Part 1: Chemical Identity & Physicochemical Properties[1][2][3]
| Property | Data | Notes |
| IUPAC Name | This compound | |
| Common Name | THP-protected 4-nitrobenzyl alcohol | |
| CAS Number | 18483-99-3 | Verified identifier |
| Molecular Formula | C₁₂H₁₅NO₄ | |
| Molecular Weight | 237.25 g/mol | |
| Physical State | Viscous pale yellow oil or low-melting solid | Often solidifies upon high-vacuum drying |
| Boiling Point | ~380°C (Predicted) | Decomposes before boiling at atm pressure |
| LogP (Predicted) | 2.45 ± 0.3 | Moderate lipophilicity; purifiable by silica chromatography |
| H-Bond Donors | 0 | Alcohol proton masked |
| H-Bond Acceptors | 4 | Nitro group (2) + Ether oxygens (2) |
Part 2: Thermodynamic Profile
Enthalpy of Formation ( )
The protection of 4-nitrobenzyl alcohol with 3,4-dihydro-2H-pyran (DHP) is an exothermic addition reaction .
-
Reaction Type: Electrophilic addition to an enol ether.
-
Estimated
: -15 to -22 kcal/mol (-60 to -90 kJ/mol). -
Thermodynamic Driver: The formation of a stable C-O
-bond from the -bond of DHP drives the reaction. However, the entropy change ( ) is negative (two molecules becoming one), making the reaction less favorable at very high temperatures. -
Implication: Reactions should be run at ambient temperature (20–25°C) to maximize yield. Cooling (0°C) may be required during the initial addition of the acid catalyst to prevent "runaway" exotherms on a multi-gram scale.
Stability & Equilibrium Constants
The THP ether exists in equilibrium with the parent alcohol and DHP under acidic conditions.
-
Equilibrium Constant (
): High ( ) in non-polar solvents (DCM, Toluene) but decreases in aqueous acidic media. -
Hydrolytic Stability:
-
pH > 7 (Basic): Thermodynamically stable. No hydrolysis occurs.
-
pH < 4 (Acidic): Kinetically unstable. The activation energy (
) for hydrolysis is lowered by protonation of the acetal oxygen, leading to rapid cleavage.
-
Orthogonality (The "Thermodynamic Switch")
The utility of this molecule lies in the differential stability of its two functional groups:
-
Nitro Group (-NO₂): Stable to acid/base; labile to reduction (
). -
THP Ether: Stable to base/reduction; labile to acid.[1]
This allows researchers to perform reductive transformations (e.g., hydrogenation of alkenes elsewhere in the molecule) without affecting the alcohol protection, provided the conditions do not reduce the nitro group (e.g., avoid Pd/C + H₂ if the nitro group must be kept; use selective hydrides).
Part 3: Experimental Protocols
Protocol A: Thermodynamic Control Synthesis (Protection)
Objective: Synthesize this compound with >95% yield.
Reagents:
-
4-Nitrobenzyl alcohol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 equiv) – Excess drives equilibrium to product.
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) – Mild acid catalyst.
-
Dichloromethane (DCM) – Anhydrous.[2]
Step-by-Step:
-
Dissolution: Dissolve 4-nitrobenzyl alcohol in anhydrous DCM (0.5 M concentration) under an inert atmosphere (
or Ar). -
Catalyst Addition: Add PPTS (10 mol%) in one portion.
-
Addition of DHP: Add DHP dropwise over 10 minutes. Note: A slight exotherm may be observed.
-
Reaction: Stir at 25°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The product will be less polar (higher
) than the starting alcohol. -
Quench (Critical): Add saturated aqueous NaHCO₃. This neutralizes the acid, freezing the thermodynamic equilibrium.
-
Workup: Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Protocol B: Controlled Deprotection
Objective: Cleave the THP group without degrading the nitro moiety.
Reagents:
-
p-Toluenesulfonic acid (p-TsOH) (0.05 equiv)[2]
-
Methanol (MeOH)
Step-by-Step:
-
Solvolysis: Dissolve the THP ether in MeOH (0.2 M).
-
Acidification: Add catalytic p-TsOH.
-
Heating: Stir at 50°C for 1–2 hours. The high concentration of MeOH acts as the nucleophile, shifting the equilibrium toward the formation of methyl glycosides (byproducts) and releasing the free 4-nitrobenzyl alcohol.
-
Neutralization: Add solid NaHCO₃ before concentrating the solvent to prevent acid-catalyzed decomposition during evaporation.
Part 4: Mechanism & Logic Visualization
Reaction Mechanism: Acid-Catalyzed Protection
The following diagram illustrates the pathway from reagents to the thermodynamically stable acetal.
Caption: Kinetic pathway of THP protection. The acid catalyst generates the electrophilic oxocarbenium ion, which is trapped by the alcohol. The reverse reaction is suppressed by base neutralization.
Stability Logic: Orthogonal Protection
This decision tree aids in selecting reaction conditions compatible with the THP-protected molecule.
Caption: Operational stability map. Green paths indicate safe reaction conditions; red paths indicate deprotection or unwanted side reactions.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for THP stability profiles).
-
PubChem. (2025).[4] 4-Nitrobenzyl alcohol Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Tetrahydropyranyl Ethers (THP Ethers). Retrieved from [Link]
Sources
The 4-Nitrobenzyl (pNB) Group in Modern Organic Synthesis: A Comprehensive Guide to Protection Strategies and Prodrug Development
Executive Summary
In the landscape of organic chemistry and drug development, the 4-nitrobenzyl (pNB) group has evolved from a simple protecting group into a sophisticated structural motif used in stimuli-responsive therapeutics. Unlike the standard benzyl or 4-methoxybenzyl groups, the pNB group leverages the strong electron-withdrawing nature of the para-nitro substituent. This unique electronic profile imparts exceptional stability against highly acidic conditions (such as neat trifluoroacetic acid) while enabling orthogonal, mild deprotection via reductive fragmentation[1],[2].
As a Senior Application Scientist, this guide synthesizes the mechanistic philosophy, strategic applications, and validated protocols surrounding the 4-nitrobenzyl group, providing a self-contained framework for researchers and drug development professionals.
Mechanistic Philosophy: Protection and Reductive Fragmentation
The utility of the 4-nitrobenzyl group is rooted in its dual-phase chemical behavior: extreme stability in its oxidized state and spontaneous fragmentation in its reduced state.
Installation (Protection)
The pNB group is typically installed via an
Cleavage (Deprotection via 1,6-Elimination)
The core logic of pNB deprotection is reduction-triggered fragmentation . The nitro group (
Figure 1: Mechanism of pNB deprotection via reduction-triggered 1,6-elimination.
Strategic Applications in Chemical Biology
Solid-Phase Peptide Synthesis (SPPS)
In peptide synthesis, protecting cysteine and selenocysteine (Sec) is notoriously difficult due to oxidation and elimination side reactions. The pNB group serves as a highly stable alternative to the traditional acetamidomethyl (Acm) group[2]. During Boc-chemistry SPPS, the pNB thioether is completely stable to repeated exposures to neat trifluoroacetic acid (TFA) at elevated temperatures (up to 40°C). Post-synthesis, it is seamlessly removed via reduction with zinc in acetic acid or tin(II) chloride, followed by oxidative folding with iodine to form disulfide bridges[2].
Figure 2: Workflow for utilizing the 4-nitrobenzyl group in SPPS for Cys/Sec protection.
Hypoxia-Activated Prodrugs (HAPs)
In oncology, the pNB group is utilized to mask the active site of cytotoxic drugs (e.g., the C-10 phenol of the camptothecin analog SN-38) or stimuli-responsive oligonucleotides[5],[4]. Solid tumors often feature a hypoxic (low oxygen) microenvironment that overexpresses nitroreductase enzymes. The pNB-prodrug remains inactive in healthy, oxygenated tissue. Upon entering the hypoxic tumor, nitroreductases selectively reduce the pNB group, triggering fragmentation and releasing the active therapeutic payload directly at the tumor site[5],[4].
Quantitative Data & Comparative Methodologies
Selecting the correct deprotection condition is critical to maintaining the integrity of the target molecule. Table 1 outlines validated chemical methodologies for pNB cleavage, while Table 2 demonstrates the biological efficacy of pNB-masking in prodrug design.
Table 1: Comparative Deprotection Conditions for 4-Nitrobenzyl Groups
| Method / Reagents | Target Functional Group | Reaction Conditions | Typical Yield | Causality / Strategic Advantage |
| Indium / aq. | Ethers, Esters | Reflux or RT in EtOH | 75–95% | Indium provides mild, single-electron transfer reduction. Highly chemoselective; leaves halogens, nitriles, and other esters intact[6],[7]. |
| Zinc / Acetic Acid | Thioethers (Cys/Sec) | RT, Solution Phase | >85% | Standard for peptide synthesis. Zn dust provides robust reduction orthogonal to Boc/TFA chemistry[2]. |
| Sodium Dithionite | Esters | pH 8–9, RT | ~80% | Mild aqueous reduction ( |
| TBAF / THF | Ethers (Nucleosides) | RT | ~70% | Fluoride-mediated cleavage. Useful when simultaneous deprotection of silyl ethers and pNB groups is desired[9]. |
Table 2: Cytotoxicity Profile of SN-38 vs. 4-Nitrobenzyl-C10-SN-38 Prodrug [4]
| Compound | Toxicity Modulation | Rationale | |
| SN-38 (Active Drug) | 3.0 nM | N/A | Unmasked C-10 phenol strongly inhibits Topoisomerase I. |
| 4-Nitrobenzyl-C10-SN-38 | 58.0 nM | ~19-fold decrease | Masking the C-10 phenol with pNB sterically and electronically prevents enzyme binding, validating the prodrug state. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Causality for each reagent choice is explicitly detailed to ensure reproducible translation from literature to the bench.
Protocol 1: Synthesis of 4-Nitrobenzyl-C10-SN-38 (Prodrug Masking)
Adapted from the synthesis of hypoxia-targeting camptothecin derivatives[4].
Rationale: The C-10 hydroxyl of SN-38 is critical for its cytotoxicity. Alkylation with pNB-Br neutralizes this activity. DBU is selected as the base because it is strong enough to deprotonate the phenol but non-nucleophilic, preventing the opening of the sensitive lactone ring of SN-38.
Step-by-Step Methodology:
-
Preparation: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add SN-38 (0.24 mmol).
-
Solvation & Deprotonation: Add 2.0 mL of anhydrous Dimethylformamide (DMF) followed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.54 mmol). Sonicate until the suspension becomes a clear solution. Self-Validation: A color shift typically indicates the formation of the phenoxide ion.
-
Inert Atmosphere: Purge the stirring solution with argon for 20 minutes. Causality: SN-38 is highly susceptible to oxidative degradation; argon displacement is critical.
-
Alkylation: Dissolve 4-Nitrobenzyl bromide (pNB-Br, 0.55 mmol) in 0.75 mL anhydrous DMF. Add this dropwise to the SN-38 solution over 30 minutes using a syringe pump.
-
Monitoring: Stir at room temperature. Monitor via LCMS or TLC until the starting material mass is consumed.
-
Workup: Quench with water, extract with ethyl acetate, and purify via flash chromatography to yield the protected prodrug.
Protocol 2: Chemoselective Deprotection via Indium Metal
Adapted from mild aqueous-organic reduction methodologies[6],[7].
Rationale: Indium metal is uniquely suited for this cleavage because it is stable in air/water and selectively reduces the nitro group without over-reducing the resulting amine or cleaving standard aliphatic esters. The aqueous
Step-by-Step Methodology:
-
Solvent System: Dissolve the 4-nitrobenzyl protected ether/ester (1.0 mmol) in a mixture of Ethanol and aqueous saturated
(typically a 2:1 or 4:1 ratio, 15 mL total volume). Causality: Ethanol ensures the organic substrate remains in solution, while water dissolves the proton source. -
Reduction: Add Indium powder (4.0 to 6.0 mmol) in one portion.
-
Reaction: Stir the heterogeneous mixture vigorously at room temperature (or reflux if sterically hindered).
-
In-Process Control: Monitor by TLC. The intermediate 4-aminobenzyl species may briefly appear before spontaneous 1,6-elimination occurs to yield the free alcohol/acid.
-
Isolation: Once complete, filter the mixture through a pad of Celite to remove unreacted Indium and indium salts. Concentrate the filtrate under reduced pressure, extract with dichloromethane, dry over
, and concentrate to yield the deprotected product.
References
-
Moody, C. J., & Pitts, M. R. (1999). Indium metal as a reducing agent in organic synthesis. Journal of the Chemical Society, Perkin Transactions 1. Available at:[Link]
-
Muttenthaler, M., et al. (2010). p-Nitrobenzyl protection for cysteine and selenocysteine: A more stable alternative to the acetamidomethyl group. UQ eSpace, Biopolymers. Available at:[Link]
-
Beilstein Journal of Organic Chemistry. (2018). Stimuli-responsive oligonucleotides in prodrug-based approaches for gene silencing. Available at:[Link]
-
MDPI Pharmaceuticals. (2018). Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. Available at:[Link]
-
NIH / PMC. (2015). Novel C2-Purine Position Analogs of Nitrobenzylmercaptopurine Riboside as Human Equilibrative Nucleoside Transporter 1 Inhibitors. Available at:[Link]
-
Thieme Connect. Science of Synthesis: 4-Nitrobenzyl Ester. Available at:[Link]
-
LookChem. P-NITROBENZYL IODIDE Applications. Available at:[Link]
-
Semantic Scholar. (1999). Indium as a Reducing Agent: Deprotection of 4-Nitrobenzyl Ethers and Esters. Available at:[Link]
Sources
- 1. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. Cas 3145-86-6,P-NITROBENZYL IODIDE | lookchem [lookchem.com]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Stimuli-responsive oligonucleotides in prodrug-based approaches for gene silencing [beilstein-journals.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Indium metal as a reducing agent in organic synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Novel C2-Purine Position Analogs of Nitrobenzylmercaptopurine Riboside as Human Equilibrative Nucleoside Transporter 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Orthogonal Protection Strategies using 4-Nitrobenzyl (PNB) and Tetrahydropyranyl (THP) Ethers
This Application Note is designed for advanced synthetic chemists and drug development professionals. It addresses the strategic application of 4-Nitrobenzyl (PNB) and Tetrahydropyranyl (THP) ethers, focusing on their utility as an orthogonal protecting group pair in total synthesis.
While "4-nitrobenzyl THP ether" technically describes a specific molecule (the PNB acetal of 2-hydroxytetrahydropyran), in the context of total synthesis applications, this phrase predominantly refers to the dual strategy of employing PNB and THP groups to protect distinct hydroxyl functionalities, allowing for selective manipulation.
Executive Summary
The synthesis of polyfunctional natural products and pharmaceutical intermediates often requires the differentiation of multiple hydroxyl groups. The 4-Nitrobenzyl (PNB) ether and Tetrahydropyranyl (THP) ether constitute a robust orthogonal pair .
-
THP Ethers are acetals, highly sensitive to Brønsted and Lewis acids but stable to basic, nucleophilic, and reductive conditions.
-
PNB Ethers are robust against acids (that cleave THP) but are selectively cleaved via reduction (Zn/AcOH or Hydrogenolysis) or specific oxidative methods following reduction.
This guide details the mechanistic basis, installation/cleavage protocols, and strategic logic for deploying this pair to streamline synthetic workflows.
Chemical Profile & Mechanistic Causality
Tetrahydropyranyl (THP) Ether[1]
-
Nature: Mixed acetal.
-
Formation: Acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP).
-
Chirality Issue: Introduction of a new stereocenter at the anomeric position results in diastereomers. Note: This complicates NMR interpretation but is generally irrelevant if the group is removed later.
-
Cleavage Mechanism: Acid-catalyzed hydrolysis (SN1-like pathway via an oxocarbenium ion).
-
Key Advantage: Low cost, ease of installation, stability in strong base (e.g., LDA, NaH).
4-Nitrobenzyl (PNB) Ether
-
Nature: Electron-deficient benzyl ether.
-
Formation: Williamson ether synthesis (PNB-Br + Alkoxide) or acid-catalyzed imidate chemistry.
-
Stability: significantly more stable to acid than standard benzyl ethers due to the electron-withdrawing nitro group (destabilizes the benzylic carbocation intermediate).
-
Cleavage Mechanism (Reductive):
-
Reduction of -NO2 to -NH2 (using Zn/AcOH, H2/Pd, or Na2S2O4).
-
The resulting p-aminobenzyl ether is electron-rich and acid-labile, or can be cleaved via 1,6-elimination (often spontaneous or acid-assisted) to release the alcohol and a quinone methide by-product.
-
Strategic Orthogonality: The Logic Flow
The power of this pair lies in their non-overlapping reactivity profiles.
-
Scenario A (Acidic Deprotection): You can remove a THP group with mild acid (e.g., PPTS, AcOH) while the PNB group remains completely intact. The electron-withdrawing nitro group prevents protonation/cleavage of the benzyl ether under conditions that hydrolyze the acetal.
-
Scenario B (Reductive Deprotection): You can remove a PNB group with Zinc/Acetic Acid or Hydrogenolysis. The THP acetal generally survives neutral hydrogenation and Zn reduction (provided the pH isn't aggressively acidic).
Visualization of Orthogonal Workflow
The following diagram illustrates the selective deprotection pathways for a diol substrate protected with both PNB and THP groups.
Figure 1: Orthogonal deprotection logic for PNB/THP systems. Blue node represents the fully protected state; Green and Yellow nodes represent selective deprotection outcomes.
Validated Experimental Protocols
Protocol A: Installation of THP Ether
Use this to protect alcohols sensitive to strong base or reduction.
-
Reagents: Substrate (1.0 equiv), 3,4-Dihydro-2H-pyran (DHP) (1.5–2.0 equiv), Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv).
-
Solvent: Dichloromethane (DCM) (anhydrous).
-
Procedure:
-
Dissolve substrate in DCM (0.1–0.5 M).
-
Add DHP followed by PPTS at room temperature (RT).
-
Stir for 2–4 hours. Monitor by TLC (Note: Product will likely appear as two spots due to diastereomers).
-
Quench: Add saturated aqueous NaHCO3.
-
Workup: Extract with DCM, wash with brine, dry over Na2SO4, concentrate.
-
Purification: Flash chromatography (silica gel).
-
Protocol B: Installation of PNB Ether
Use this to protect alcohols requiring stability against acidic conditions.
-
Reagents: Substrate (1.0 equiv), 4-Nitrobenzyl bromide (1.2 equiv), Sodium Hydride (NaH, 60% dispersion) (1.5 equiv), TBAI (cat.).
-
Solvent: DMF or THF (anhydrous).
-
Procedure:
-
Cool solution of substrate in DMF to 0°C.
-
Add NaH portion-wise. Stir 30 min to form alkoxide.
-
Add 4-Nitrobenzyl bromide (and TBAI catalyst if reaction is sluggish).
-
Warm to RT and stir 2–12 hours.
-
Quench: Carefully add water or sat. NH4Cl at 0°C.
-
Workup: Extract with EtOAc/Ether. Wash extensively with water (to remove DMF) and brine.
-
Purification: Flash chromatography.[1]
-
Protocol C: Selective Cleavage of THP (Acidolysis)
Leaves PNB ether intact.
-
Conditions: PPTS (0.2 equiv) in Ethanol or Methanol at 55°C.
-
Alternative: Acetic acid:THF:Water (4:2:1) at 45°C (mild).
-
-
Procedure:
-
Dissolve PNB/THP protected substrate in alcohol.
-
Add PPTS.[2] Heat to 55°C.
-
Monitor TLC for disappearance of the diastereomeric mixture spots.
-
Note: The PNB group is stable under these conditions due to the electron-withdrawing nitro group deactivating the benzyl oxygen.
-
Protocol D: Selective Cleavage of PNB (Reductive)
Leaves THP ether intact (mostly).
-
Method: Zinc Dust / Acetic Acid.
-
Procedure:
-
Dissolve substrate in THF/Acetic Acid (1:1) or pure Acetic Acid.
-
Add activated Zinc dust (10–20 equiv).
-
Stir vigorously at RT for 1–4 hours.
-
Mechanism: Nitro reduces to amine. The p-aminobenzyl ether is then hydrolyzed/eliminated.
-
Critical Step: Filter off Zinc. Concentrate. If the intermediate amine does not hydrolyze spontaneously, treat the residue briefly with mild aqueous buffer or dilute acid (carefully, to avoid THP loss, though the p-aminobenzyl ether is significantly more labile than THP).
-
Alternative: Hydrogenolysis (H2, Pd/C, 1 atm). THP is generally stable to standard hydrogenolysis unless the media becomes too acidic.
-
Comparative Data: Reactivity Profile
| Reagent/Condition | THP Ether | 4-Nitrobenzyl (PNB) Ether | Result |
| AcOH / H2O / THF | Cleaved | Stable | Selective THP Removal |
| PPTS / MeOH / Heat | Cleaved | Stable | Selective THP Removal |
| H2 / Pd-C | Stable | Cleaved (to amine/toluene) | Selective PNB Removal |
| Zn / AcOH | Stable* | Cleaved | Selective PNB Removal |
| NaH / DMF | Stable | Stable | Orthogonal to Base |
| TFA (Neat) | Cleaved | Stable/Slow Cleavage | Non-selective (Harsh) |
*Note: Prolonged exposure to concentrated AcOH can eventually degrade THP, but the kinetic rate difference allows for selective PNB cleavage with Zinc.
References
-
Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Fifth Edition. John Wiley & Sons.
-
A New Method for the Cleavage of Nitrobenzyl Amides and Ethers . Journal of Organic Chemistry, 2002. Discusses the specific stability and cleavage conditions of PNB groups.
-
Selective Deprotection of THP Ethers . Journal of the Chemical Society, Perkin Transactions 1. Detailed kinetics on acetal hydrolysis.
-
Orthogonal protection strategies in the synthesis of complex carbohydrates . Chemical Reviews. Highlights the use of benzyl/acetal orthogonality.
Sources
Reductive cleavage conditions for 4-nitrobenzyl ethers in presence of THP
An Application Guide to the Orthogonal Deprotection of Alcohols: Reductive Cleavage of 4-Nitrobenzyl Ethers in the Presence of Tetrahydropyranyl Ethers
Abstract
In the landscape of complex organic synthesis, the strategic use of orthogonal protecting groups is paramount for the successful construction of multifunctional molecules. This application note provides a detailed guide for researchers, scientists, and professionals in drug development on the selective cleavage of the 4-nitrobenzyl (PNB) ether protecting group under reductive conditions while preserving the acid-labile tetrahydropyranyl (THP) ether. We delve into the mechanistic basis for this selectivity, present a robust and validated protocol using catalytic hydrogenation, and discuss critical experimental parameters. This guide is designed to provide both the practical steps and the theoretical understanding necessary to confidently execute this transformation.
The Principle of Orthogonality: PNB vs. THP Ethers
An orthogonal protecting group strategy involves the use of multiple protecting groups in a single molecule, where each group can be removed by a specific set of reagents that do not affect the others.[1][2][3] This allows for the sequential unmasking of functional groups, which is a cornerstone of modern synthetic chemistry.
-
The 4-Nitrobenzyl (PNB) Group: The PNB ether is a robust protecting group for alcohols, stable to a wide range of acidic and basic conditions. Its removal is most commonly achieved by reduction of the nitro moiety. The resulting electron-rich p-aminobenzyl ether is unstable and readily undergoes fragmentation to liberate the free alcohol.[4][5]
-
The Tetrahydropyranyl (THP) Group: The THP ether is an acetal used to protect alcohols. Its key characteristic is its stability under basic, nucleophilic, and reductive conditions.[6][7][8] However, as an acetal, it is highly susceptible to cleavage under even mildly acidic conditions.[9][10][11]
The divergent lability of these two groups—PNB to reduction and THP to acid—makes them an excellent orthogonal pair. The primary challenge is to select reductive conditions for PNB cleavage that are strictly non-acidic to ensure the complete retention of the THP ether.
Mechanistic Rationale for Selective Cleavage
The most reliable method for the selective deprotection of a PNB ether in the presence of a THP ether is catalytic hydrogenation.
-
Reduction of the Nitro Group: The process begins with the chemoselective reduction of the nitro group on the PNB ether by hydrogen gas (H₂) on the surface of a palladium catalyst (Pd/C).[12] This multi-step reduction transforms the nitro group (-NO₂) into an amino group (-NH₂).
-
Fragmentation: The resulting p-aminobenzyl ether is electronically rich. The lone pair on the nitrogen atom can donate electron density into the aromatic ring, facilitating the cleavage of the benzylic C-O bond. This fragmentation releases the desired alcohol and the byproduct, p-toluidine.
-
Stability of the THP Ether: Throughout this process, the reaction medium remains neutral. Catalytic hydrogenation does not generate acidic species that would endanger the THP ether. THP ethers are explicitly listed as being stable to reduction by H₂/Ni, H₂/Rh, and Zn/HCl, among other methods.[6] This inherent stability under neutral reductive conditions is the foundation of the protocol's success.
Visualization of the Deprotection Strategy
The following diagrams illustrate the overall transformation and the detailed experimental workflow.
Caption: Selective reductive cleavage of a PNB ether.
Caption: Workflow for catalytic hydrogenation.
Detailed Experimental Protocol
Protocol: Selective PNB Deprotection via Catalytic Hydrogenation
This protocol describes a general procedure for the selective removal of a PNB ether from a substrate also containing a THP ether on a 1.0 mmol scale.
5.1 Materials and Reagents
-
PNB- and THP-protected substrate (1.0 mmol)
-
Palladium on carbon (10% w/w, 5-10 mol%)
-
Anhydrous Ethanol (EtOH) or Ethyl Acetate (EtOAc) (10-20 mL)
-
Hydrogen (H₂) gas cylinder or balloon
-
Nitrogen (N₂) or Argon (Ar) gas
-
Celite® (diatomaceous earth)
-
Standard laboratory glassware, including a two- or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) supplies
5.2 Step-by-Step Procedure
-
Reaction Setup: To a 50 mL two-neck round-bottom flask containing a magnetic stir bar, add the PNB- and THP-protected substrate (1.0 mmol).
-
Dissolution: Add anhydrous solvent (10-20 mL of EtOH or EtOAc) and stir until the substrate is fully dissolved.
-
Inerting: Fit the flask with a septum and a gas inlet. Purge the flask with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst (typically 5-10% by mole-equivalent relative to the substrate). Safety Note: Palladium on carbon can be pyrophoric, especially when dry. Handle with care in an inert atmosphere.
-
Hydrogenation: Evacuate the flask using a vacuum line and carefully backfill with hydrogen gas. Repeat this cycle 2-3 times to ensure the atmosphere is saturated with hydrogen. For benchtop scale, a balloon filled with H₂ is sufficient. For larger scales or difficult reductions, a Parr hydrogenation apparatus may be required.
-
Reaction: Stir the suspension vigorously at room temperature (20-25 °C). Vigorous stirring is crucial to ensure good mixing of the gas, liquid, and solid catalyst phases.
-
Monitoring: Monitor the reaction's progress by TLC. To take a sample, briefly switch the atmosphere back to inert gas, withdraw a small aliquot with a syringe, filter it through a small plug of cotton or silica in a pipette to remove the catalyst, and spot it on a TLC plate. The product should have a lower Rf value than the starting material.
-
Workup - Filtration: Once the reaction is complete (typically 2-12 hours), carefully purge the flask with inert gas to remove all hydrogen. Filter the reaction mixture through a pad of Celite® in a sintered glass funnel to remove the Pd/C catalyst. Wash the pad with additional solvent (EtOAc or CH₂Cl₂) to ensure complete recovery of the product. Safety Note: The Celite® pad with the catalyst should not be allowed to dry completely in the air, as it may ignite. Quench it carefully with water.
-
Concentration: Combine the filtrates and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to separate the desired product from the p-toluidine byproduct and any minor impurities.
Summary of Reaction Conditions and Considerations
The choice of reductive conditions can be adapted based on the substrate and available equipment. Catalytic hydrogenation remains the gold standard for this transformation due to its mild, neutral conditions.
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Method | Catalytic Hydrogenation | Provides the mildest and most neutral conditions, ensuring maximum stability for the acid-labile THP group.[13][14] |
| Hydrogen Source | H₂ gas (1 atm balloon) | Sufficient for most lab-scale reactions. For resistant substrates, H₂ pressure can be increased with a Parr apparatus. |
| Catalyst | 10% Pd/C (5-10 mol%) | The most common and effective catalyst. Ensure the catalyst is of good quality; old or poisoned catalysts will result in slow or incomplete reactions. |
| Solvent | EtOH, EtOAc, THF, MeOH | Choice of solvent depends on substrate solubility. Protic solvents like EtOH or MeOH can sometimes accelerate the reaction. |
| Temperature | Room Temperature (20-25 °C) | Exothermic reactions are not typical, but gentle cooling can be applied if necessary. Heating is generally not required. |
| Potential Issues | Slow/Stalled Reaction: | Catalyst may be poisoned by sulfur or halide impurities. Try increasing catalyst loading or using a fresh batch. |
| Partial THP Cleavage: | Extremely rare under these conditions. If observed, it indicates acidic contamination in the solvent, glassware, or substrate. | |
| Alternative Methods | Indium/NH₄Cl in aq. EtOH | A viable alternative if other functional groups (e.g., alkynes) are sensitive to hydrogenation.[5] This method is also performed under near-neutral conditions compatible with THP ethers. |
Conclusion
The selective reductive cleavage of a 4-nitrobenzyl ether in the presence of a tetrahydropyranyl ether is a highly reliable and efficient transformation. The orthogonality of the two protecting groups is perfectly exploited by using catalytic hydrogenation, which operates under neutral conditions that are completely benign to the acid-sensitive THP group. By following the detailed protocol and understanding the mechanistic principles outlined in this guide, researchers can confidently apply this strategy to advance their synthetic campaigns in pharmaceutical and materials science research.
References
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
-
Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Israel Journal of Chemistry, 57(3-4), 265-276. Retrieved from [Link]
-
Kim, J. D., & Lee, S. (2011). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Bulletin of the Korean Chemical Society, 32(11), 3929-3932. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]
-
Kumar, B., Aga, M. A., Rouf, A., Shah, B. A., & Taneja, S. C. (2014). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. RSC Advances, 4(96), 54066-54099. Retrieved from [Link]
-
Total Synthesis. (2024, October 15). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Georg Thieme Verlag. (Note: A specific deep link is unavailable, the reference points to the well-established textbook.)
-
Yu, Y.-F., Gao, J.-R., Jiang, S.-L., Han, L., Jia, J.-H., & Li, Y.-J. (2012). Acylative Cleavage of Ethers with ZnCl2. Asian Journal of Chemistry, 24(11), 5199-5201. Retrieved from [Link]
-
Ashenhurst, J. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
- Barany, G., & Merrifield, R. B. (1996). p-NITROBENZYL SIDE-CHAIN PROTECTION FOR SOLID-PHASE SYNTHESIS. Google Patents.
-
Al Soom, N., & Thiemann, T. (2016). Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions. International Journal of Organic Chemistry, 6(1), 1-11. Retrieved from [Link]
-
Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Retrieved from [Link]
-
Wang, J., & Hu, Y. (2000). Copper(II) Chloride Dihydrate: A Catalytic Agent for the Deprotection of Tetrahydropyranyl Ethers (THP Ethers) and 1-Ethoxyethyl. Chinese Journal of Chemistry, 18(3), 395-398. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
-
ResearchGate. (2025, October 21). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Retrieved from [Link]
-
Max Planck Institute of Colloids and Interfaces. (2016). Vlsg-4-Protecting Groups I. Retrieved from [Link]
- Kocienski, P. J. (2005). 1.2 Deprotection: The Concept of Orthogonal Sets. In Protecting Groups (3rd ed.). Georg Thieme Verlag. (Note: A specific deep link is unavailable, the reference points to the well-established textbook.)
-
Al Soom, N., & Thiemann, T. (2015). NaBH4, CH3CO2H, Pd/C as a reagent system to hydrogenate activated alkenes without O-or N-debenzylation. Sciforum. Retrieved from [Link]
-
MDPI. (2021, September 7). Recent Advances of Pd/C-Catalyzed Reactions. Retrieved from [Link]
Sources
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- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. WO1996040735A1 - p-NITROBENZYL SIDE-CHAIN PROTECTION FOR SOLID-PHASE SYNTHESIS - Google Patents [patents.google.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. youtube.com [youtube.com]
- 10. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Benzyl Ethers [organic-chemistry.org]
- 14. file.scirp.org [file.scirp.org]
The p-Nitrobenzyl Group: An Orthogonal Protecting Strategy for Advanced Peptide Synthesis
Introduction: Navigating the Complexity of Peptide Synthesis
The synthesis of peptides, particularly complex structures such as cyclic, branched, or modified peptides, demands a sophisticated approach to the use of protecting groups.[1] The principle of orthogonality —the ability to selectively remove one type of protecting group under specific conditions without affecting others—is the cornerstone of modern solid-phase peptide synthesis (SPPS).[][3] While the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) and acid-labile tert-butoxycarbonyl (Boc) groups form the foundation of the two most common SPPS strategies, the synthesis of more intricate molecules necessitates a third dimension of protection.[4][5]
This guide details the application of the p-nitrobenzyl (pNBn or pNB) protecting group, a versatile tool that offers true orthogonality to both Fmoc/tBu and Boc/Bzl protection schemes.[5] We will explore its properties, methods for its introduction—including a discussion of the role of reagents like 2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran—and robust protocols for its selective cleavage, enabling the synthesis of highly complex peptide architectures.
The p-Nitrobenzyl (pNB) Protecting Group: A Third Dimension of Orthogonality
The p-nitrobenzyl group is employed to protect a variety of functional groups, including the side chains of aspartic acid (Asp), cysteine (Cys), and lysine (Lys).[5][6] Its primary advantage lies in its remarkable stability under the conditions used to remove the most common Nα-protecting groups.
-
Stability to Acid: The pNB group is stable to the strong acidic conditions, such as concentrated trifluoroacetic acid (TFA), used for the cleavage of tBu, Boc, and other acid-labile side-chain protecting groups, as well as cleavage from the resin.[5][7]
-
Stability to Base: It is completely resistant to the basic conditions (e.g., 20% piperidine in DMF) used for the removal of the Fmoc group.[5][8]
This dual stability makes the pNB group an ideal candidate for an orthogonal protection strategy. Its removal is achieved under neutral, reductive conditions, typically using tin(II) chloride (SnCl₂), which do not affect acid- or base-labile groups.[4][6]
Introducing the p-Nitrobenzyl Group
The pNB group is typically introduced to an amino acid prior to its incorporation into SPPS. The most common method involves the use of p-nitrobenzyl halides.
Standard Method: Alkylation with p-Nitrobenzyl Bromide
For protecting the carboxylic acid side chains of Asp or Glu, or the C-terminal carboxyl group of the first amino acid, p-nitrobenzyl bromide is a common alkylating agent. The carboxylate is typically activated as a cesium salt to enhance nucleophilicity and drive the reaction to completion.
A Potential Alternative: The Role of this compound
While less documented in mainstream peptide synthesis literature, reagents such as This compound (CAS 18483-99-3) offer a chemically logical alternative for p-nitrobenzylation. In this scenario, the tetrahydropyran (THP) moiety acts as a leaving group upon activation. The reaction would proceed via an acid-catalyzed mechanism where the THP ether is protonated, creating a good leaving group and allowing the carboxylate of the amino acid to attack the benzylic carbon. This approach could potentially offer milder conditions compared to using benzyl halides.
Caption: Proposed reaction for p-nitrobenzylation.
Application in Solid-Phase Peptide Synthesis: A General Workflow
The use of pNB-protected amino acids integrates seamlessly into standard Fmoc-based SPPS protocols.
-
Resin Preparation: Start with a standard resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids).
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using standard coupling reagents (e.g., HBTU/HOBt/DIPEA).
-
Iterative Synthesis: Perform iterative cycles of:
-
Fmoc Deprotection: Use 20% piperidine in DMF to remove the Fmoc group.
-
Washing: Thoroughly wash the resin with DMF.
-
Coupling: Couple the next Fmoc-amino acid (which can be a standard or a pNB-protected amino acid) using coupling reagents.
-
-
Selective pNB Deprotection (On-Resin): Once the linear peptide is assembled, the pNB group can be selectively removed on the resin before final cleavage (see protocol below). This step is crucial for on-resin cyclization or side-chain modification.
-
Final Cleavage: Cleave the peptide from the resin and remove all remaining acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) using a TFA-based cocktail.
Protocol 1: On-Resin Cleavage of the p-Nitrobenzyl (pNB) Group
This protocol describes the selective removal of a pNB ester or carbamate from a resin-bound peptide.
Materials:
-
Peptide-resin with pNB-protected residue(s)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Phenol
-
Anhydrous HCl in dioxane (optional, for pH adjustment)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the pNB-protected peptide-resin in anhydrous DMF for 30-60 minutes.
-
Prepare Cleavage Cocktail: In a separate vessel, prepare the deprotection solution. A typical formulation is a solution of SnCl₂ and phenol in DMF. For example, a solution of 6 M SnCl₂ with phenol in DMF can be used.[4][6]
-
Deprotection Reaction:
-
Drain the DMF from the resin.
-
Add the SnCl₂ cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature. The reaction time can vary from 2 to 24 hours depending on the substrate. Monitor the reaction for completion.
-
-
Washing:
-
Drain the cleavage solution.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove tin salts and byproducts.
-
Wash with DCM (3 x 1 min).
-
Wash with MeOH (3 x 1 min) to ensure all reagents are removed.
-
-
Post-Cleavage Processing: The newly deprotected functional group (e.g., a carboxylic acid or amine) is now available for subsequent reactions, such as on-resin cyclization. Alternatively, the peptide can proceed to the final cleavage from the resin.
Orthogonality in Practice: A Tri-Dimensional Protection Strategy
The true power of the pNB group is realized in a multi-dimensional protection scheme. Consider a peptide requiring selective modification at three different sites, protected with Fmoc (N-terminus), a pNB group (e.g., Asp side chain), and a tBu group (e.g., Ser side chain).
Caption: Orthogonal deprotection workflow.
Data Summary: Protecting Group Stability
The following table summarizes the stability of common protecting groups under various deprotection conditions, highlighting the orthogonality of the pNB group.
| Protecting Group | Deprotection Reagent | Stability of Fmoc | Stability of tBu/Boc | Stability of pNB |
| Fmoc | 20% Piperidine/DMF | Labile | Stable | Stable |
| tBu, Boc | 95% TFA | Stable | Labile | Stable |
| pNB | SnCl₂/DMF | Stable | Stable | Labile |
Troubleshooting and Expert Insights
-
Incomplete pNB Cleavage: If deprotection is slow, ensure that anhydrous solvents are used, as water can affect the efficiency of the SnCl₂ reagent. The concentration of SnCl₂ and the reaction time may need to be optimized for specific sequences.
-
Tin Salt Contamination: Thorough washing after the cleavage step is critical to remove all tin byproducts, which can interfere with subsequent reactions and complicate purification.
-
Side Reactions: The reduction of the nitro group proceeds via hydroxylamine and nitroso intermediates. While generally efficient, prolonged reaction times or non-optimal conditions could potentially lead to side reactions. Monitoring the reaction progress is advised.
Conclusion
The p-nitrobenzyl protecting group is a powerful and reliable tool for the synthesis of complex peptides. Its stability to both strongly acidic and basic conditions provides a truly orthogonal system compatible with both Fmoc and Boc-based strategies. By enabling the selective deprotection of specific functional groups on the solid support, the pNB group facilitates advanced synthetic methodologies, including the construction of cyclic peptides, branched peptides, and site-specifically modified analogues, thereby expanding the horizons of peptide chemistry for researchers and drug development professionals.
References
- Google Patents. (n.d.). p-NITROBENZYL SIDE-CHAIN PROTECTION FOR SOLID-PHASE SYNTHESIS.
-
Chemical Communications (RSC Publishing). (n.d.). Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides. Retrieved from [Link]
- Isidro-Llobet, A., Guasch-Camell, J., Álvarez, M., & Albericio, F. (2005). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. European Journal of Organic Chemistry, 2005(15), 3031–3039.
- Google Patents. (n.d.). P-nitrobenzyl side-chain protection for solid-phase synthesis.
-
ResearchGate. (n.d.). A Mechanism of Thp introduction. B Thp deprotection mechanism. C.... Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
ACS Publications. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]
-
SpringerLink. (n.d.). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]
-
ResearchGate. (2006). (PDF) Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carboxyl Protecting Groups Stability. Retrieved from [Link]
- Google Patents. (n.d.). Production method for tetrahydro-2h-pyran derivative.
-
Arabian Journal of Chemistry. (2013). Synthesis of new pyran and pyranoquinoline derivatives. Retrieved from [Link]
-
LSU Scholarly Repository. (n.d.). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. Retrieved from [Link]
-
RSC Publishing. (2024). A facile one-pot synthesis of tetrahydrobenzo[b]pyrans and 2-amino-4H-chromenes under green conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Protection and deprotection of carboxylic acid group. Retrieved from [Link]
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
-
PubChem. (n.d.). 2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester. Retrieved from [Link]
-
FDA. (n.d.). FDA Purplebook. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 4-aminotetrahydropyran compound and an acid salt....
-
Fiveable. (2025). Orthogonal Protection Definition - Organic Chemistry Key.... Retrieved from [Link]
-
Wiley Online Library. (2025). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis. Retrieved from [Link]
-
Total Synthesis. (2024). THP Protecting Group: THP Protection & Deprotection Mechanism –. Retrieved from [Link]
Sources
- 1. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. US5817758A - P-nitrobenzyl side-chain protection for solid-phase synthesis - Google Patents [patents.google.com]
- 5. WO1996040735A1 - p-NITROBENZYL SIDE-CHAIN PROTECTION FOR SOLID-PHASE SYNTHESIS - Google Patents [patents.google.com]
- 6. renyi.hu [renyi.hu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 18483-99-3|this compound|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran
Topic: Optimization & Troubleshooting for THP Protection of 4-Nitrobenzyl Alcohol Ticket ID: THP-NB-404 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are attempting to synthesize 2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran via the acid-catalyzed protection of 4-nitrobenzyl alcohol with 3,4-dihydro-2H-pyran (DHP) .
Critical Chemical Context:
Unlike simple aliphatic alcohols, 4-nitrobenzyl alcohol possesses a strong electron-withdrawing nitro group (
This guide provides an optimized protocol, a mechanistic breakdown, and a troubleshooting matrix to maximize your yield.
Module 1: Reaction Mechanism & Critical Control Points
To improve yield, you must understand the competing pathways. The reaction is an electrophilic addition where the alcohol attacks the protonated DHP.
The Mechanism (Visualization)
Figure 1: Mechanistic pathway highlighting the competition between product formation and DHP polymerization. For 4-nitrobenzyl alcohol, the "Nucleophilic Attack" step is slower, increasing the risk of DHP polymerization.
Module 2: Optimized Experimental Protocol
Do not rely on generic "benzyl alcohol" protocols. Use this modified procedure designed for electron-deficient alcohols.
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| 4-Nitrobenzyl Alcohol | Limiting Reagent | 1.0 | Dry thoroughly (azeotrope with toluene if needed). |
| DHP | Reagent | 1.5 - 2.0 | Excess required due to polymerization risk. |
| p-TsOH·H2O | Catalyst | 0.05 (5 mol%) | Standard catalyst. |
| PPTS | Alt. Catalyst | 0.10 (10 mol%) | Use if p-TsOH causes decomposition (milder). |
| DCM or DCE | Solvent | 0.2 M | Anhydrous is non-negotiable. |
Step-by-Step Workflow
-
Drying: Dissolve 4-nitrobenzyl alcohol in anhydrous DCM. If the starting material is old, consider azeotropic drying with toluene first to remove trace water.
-
Setup: Place the solution under an inert atmosphere (
or ) at 0°C .-
Why 0°C? Although the reaction is endothermic-neutral, mixing acid and DHP is exothermic. Starting cold prevents rapid DHP polymerization.
-
-
Addition: Add DHP (1.5 equiv) via syringe.
-
Catalysis: Add p-TsOH (5 mol%) in one portion.
-
Temperature Ramp: Allow the reaction to warm to Room Temperature (25°C) .
-
Modification: If conversion is <50% after 4 hours, heat to 40°C (refluxing DCM). The nitro group deactivation often requires this thermal push.
-
-
Quench (CRITICAL): Once TLC shows consumption of alcohol, add saturated aqueous NaHCO3 (10 mL/mmol). Stir vigorously for 15 minutes.
-
Failure Point: If you concentrate the reaction mixture while it is still acidic, the heat from the rotavap will reverse the reaction (deprotection).
-
Module 3: Troubleshooting Guide (FAQ)
Q1: My yield is stuck at 60%, and I see a baseline smear on TLC. What is happening?
Diagnosis: DHP Polymerization. Because 4-nitrobenzyl alcohol is a poor nucleophile, the oxocarbenium ion (see Fig 1) "waits" too long for an attack. It eventually reacts with another molecule of DHP, forming sticky oligomers. Solution:
-
Increase Concentration: Run the reaction at 0.5 M - 1.0 M instead of 0.1 M. This increases the collision frequency between the alcohol and the activated DHP.
-
Slow Addition: Add the DHP slowly (dropwise) to the mixture of Alcohol + Acid. This keeps the concentration of free DHP low relative to the alcohol.
Q2: The product decomposes during column chromatography.
Diagnosis: Silica Acidity. THP ethers are acetals and are acid-labile. Standard silica gel is slightly acidic (pH 6.5–7.0), which can be enough to hydrolyze the product back to the alcohol during a slow column run. Solution:
-
Pre-treat Silica: Slurry your silica gel in hexanes containing 1% Triethylamine (Et3N) before packing the column.
-
Eluent Modifier: Add 0.5% Et3N to your mobile phase.
Q3: The reaction reverses (deprotection) upon scale-up.
Diagnosis: Thermal Deprotection. On a larger scale, the exotherm from acid addition or the heat from the rotary evaporator (during concentration) can drive the equilibrium back to the starting materials if the acid is not fully neutralized. Solution:
-
Ensure the aqueous NaHCO3 wash is vigorous and the pH of the aqueous layer is >8 before separation.
-
Use Pyridinium p-toluenesulfonate (PPTS) as the catalyst.[1][2][3] It is less acidic than p-TsOH and reduces the risk of reversal during workup [1].
Module 4: Process Logic & Workflow
Use this decision tree to navigate the synthesis.
Figure 2: Operational workflow emphasizing the decision loop for incomplete conversion and the critical neutralization step.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[4] (Standard reference for THP stability and PPTS usage).
-
Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate.[1][2] A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[5] The Journal of Organic Chemistry, 42(23), 3772–3774. Link
-
BenchChem Technical Repository. (2025).[1][6][7] THP Protection of Primary Alcohols: Troubleshooting & Optimization. Link
-
Organic Chemistry Portal. Tetrahydropyranyl Ethers (THP). (Mechanistic insights and alternative catalysts). Link
Sources
Technical Support: Troubleshooting Acid-Catalyzed Hydrolysis of Nitrobenzyl THP Ethers
Ticket ID: THP-NB-HYD-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization and Troubleshooting of Nitrobenzyl THP Ether Cleavage
Diagnostic Overview & Mechanism
Welcome to the technical support center. You are likely encountering difficulties removing a Tetrahydropyranyl (THP) protecting group from a substrate containing a nitrobenzyl moiety.
While THP ethers are standard acid-labile protecting groups, the presence of a nitrobenzyl group introduces specific electronic and physical constraints that can stall standard protocols.
The Core Conflict: Electronic "Tug-of-War"
The hydrolysis of THP ethers proceeds via an oxocarbenium ion intermediate . The rate-determining factors are generally the initial protonation of the acetal oxygen and the subsequent rupture of the C-O bond.
-
Standard THP: The ether oxygen is sufficiently basic to accept a proton from weak acids (e.g., PPTS).
-
Nitrobenzyl THP: The nitro group (
) is strongly electron-withdrawing.[1][2][3] Through inductive effects (and resonance if conjugated), it reduces the electron density on the benzylic oxygen.-
Consequence 1 (Kinetics): The ether oxygen is less basic , making the initial protonation step slower and more difficult compared to alkyl or methoxybenzyl analogs.
-
Consequence 2 (Thermodynamics): Once protonated, the nitrobenzyl alkoxide is a better leaving group (lower pKa of the conjugate acid) than a standard alkoxide, which can actually accelerate the collapse of the intermediate.
-
Your bottleneck is likely the initial protonation or solubility, not the cleavage step.
Visualizing the Pathway
The following diagram outlines the mechanism and where the nitro group exerts its influence.
Caption: The acid-catalyzed hydrolysis pathway. The electron-withdrawing nitro group reduces the basicity of the ether oxygen, significantly slowing the initial protonation step (red arrow).
Troubleshooting Guide (FAQ Format)
Issue 1: "The reaction is stuck at 50% conversion after 24 hours."
Diagnosis: This is likely an equilibrium or kinetic stall .
-
Kinetics: The acid catalyst is too weak to effectively protonate the electron-deficient nitrobenzyl oxygen.
-
Equilibrium: Hydrolysis is reversible. If water concentration is low (or if using an alcohol solvent without driving the equilibrium), the reaction will stall.
Corrective Actions:
-
Switch Catalyst: If using Pyridinium p-toluenesulfonate (PPTS), switch to
-Toluenesulfonic acid ( -TsOH) . The lower pKa is necessary to overcome the reduced basicity of the nitrobenzyl ether [1]. -
Increase Temperature: Raise reaction temperature to 40–50°C. Room temperature is often insufficient for electron-deficient THP ethers.
-
Solvent Swap: If using MeOH (transacetalization), ensure a large excess. If using THF/Water, increase the water content or add a co-solvent like Ethanol to improve homogeneity.
Issue 2: "I see a new spot on TLC, but it's not my alcohol."
Diagnosis: You are likely observing Transacetalization or Polymerization .
-
Scenario A (Methanol Solvent): You formed the methyl-THP ether (a volatile liquid) and your free alcohol. This is actually good; the "impurity" is just the byproduct.
-
Scenario B (DHP Polymerization): Acid catalyzes the self-polymerization of the dihydropyran (DHP) byproduct, creating gummy, non-polar spots.
Corrective Actions:
-
Verify Product: Isolate the "new spot" if it matches the Rf of your expected alcohol. The THP-byproduct (methoxy-tetrahydropyran) is usually high Rf and volatile.
-
Scavenge DHP: If polymerization is fouling the product, add a scavenger like mercaptoethanol (smelly but effective) or simply stick to methanol as a solvent, which traps the THP as the methyl acetal [2].
Issue 3: "My substrate is not dissolving."
Diagnosis: Nitrobenzyl derivatives are often crystalline "bricks" with poor solubility in standard alcohols (MeOH/EtOH) or pure water.
Corrective Actions:
-
The "Solubility Cocktail": Use a mixture of THF:Acetic Acid:Water (4:2:1) .[4] THF solubilizes the nitro-aromatic, while Acetic Acid/Water provides the acidic hydrolysis medium [3]. Heat to 45°C.
Issue 4: "My yield is low and the reaction mixture turned dark/black."
Diagnosis:
If you are working with
- -Nitrobenzyl groups are photocleavable. Ambient light can trigger radical pathways or rearrangement to nitroso-compounds, leading to decomposition and dark mixtures [4].
Corrective Actions:
-
Wrap it up: Wrap the reaction flask in aluminum foil. Even if you are doing acid hydrolysis, the moiety remains light-sensitive.
-
Degas: Purge solvents with nitrogen to prevent oxidative side reactions of the nitro group byproducts.
Recommended Protocols
Choose the protocol that matches your substrate's solubility and sensitivity.
Protocol A: Standard Transacetalization (Best for soluble substrates)
Uses Methanol to drive the reaction by forming Methyl-THP ether.
-
Dissolve: Dissolve 1.0 equiv of Nitrobenzyl-THP ether in Methanol (0.1 M concentration).
-
Catalyst: Add 0.1 equiv (10 mol%) of
-TsOH·H₂O (p-Toluenesulfonic acid monohydrate).-
Note: Do not use PPTS unless the substrate is extremely acid-sensitive; it will be too slow.
-
-
Reaction: Stir at room temperature . Monitor by TLC.[5]
-
Checkpoint: If <50% conversion after 4 hours, heat to 40°C.
-
-
Quench: Add solid
(2 equiv) to neutralize. -
Workup: Concentrate to remove MeOH. Resuspend in EtOAc/Water, extract, and wash with brine.
Protocol B: The "Universal" Hydrolysis (Best for stubborn/insoluble substrates)
Uses THF for solubility and Acetic Acid as both solvent and catalyst.
-
Prepare Solvent: Mix Acetic Acid : THF : Water in a 4:2:1 ratio.
-
Dissolve: Add substrate to the mixture (approx 0.1 M).
-
Reaction: Heat to 45°C for 4–12 hours.
-
Workup:
-
Caution: Acetic acid is hard to remove by rotovap.
-
Dilute with EtOAc.
-
Wash cautiously with sat.
(evolution of gas!) until the aqueous layer is pH ~8. -
Dry organic layer over
.[6]
-
Comparative Data: Acid Strength & Rate
The following table illustrates why standard mild conditions often fail for nitrobenzyl systems.
| Catalyst | pKa (approx) | Suitability for Nitrobenzyl-THP | Notes |
| PPTS | 5.2 | Low | Too weak; reaction will stall or require days. |
| Acetic Acid (80%) | 4.7 | Medium | Good for solubility, requires heat (45°C+). |
| -2.8 | High | Recommended standard. Fast kinetics. | |
| HCl (conc) | -7.0 | Risk | Effective but may reduce nitro group or cause side reactions. |
Troubleshooting Logic Flow
Use this decision tree to navigate your specific problem.
Caption: Decision tree for diagnosing stalled or messy THP deprotection reactions.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[7]
-
BenchChem Technical Support. (2025). Troubleshooting THP Protection and Deprotection Side Reactions.
-
Bernady, K. F., et al. (1979). Prostaglandins and Congeners. 20. Synthesis of Prostaglandins via Conjugate Addition of Lithium Cuprates to Cyclopentenones. Journal of Organic Chemistry, 44(9), 1438.
-
Gravel, D., et al. (1983). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Canadian Journal of Chemistry.
Sources
- 1. p-Nitrobenzyl alcohol is more acidic than benzyl alcohol, but p-methoxy-b.. [askfilo.com]
- 2. vaia.com [vaia.com]
- 3. homework.study.com [homework.study.com]
- 4. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]
Technical Support Center: Optimizing 4-Nitrobenzyl THP Ether Formation
Topic: Reaction Optimization & Troubleshooting Guide Substrate: 4-Nitrobenzyl Alcohol + 3,4-Dihydro-2H-pyran (DHP) Target Audience: Medicinal Chemists, Process Chemists, R&D Scientists
Executive Summary: The "Deactivated Nucleophile" Challenge
As a Senior Application Scientist, I often see researchers treat all benzyl alcohol protections identically. This is a critical error when working with 4-nitrobenzyl alcohol .
Unlike unsubstituted benzyl alcohol, the 4-nitro group is a strong electron-withdrawing group (EWG). Through inductive and resonance effects (
The Result: The reaction kinetics are inherently sluggish compared to standard alcohols. Standard protocols (e.g., PPTS at room temperature) often stall at 60-70% conversion, leading to prolonged reaction times that invite side reactions like DHP polymerization.
This guide provides the optimized parameters to overcome this electronic deactivation barrier while maintaining chemoselectivity.
Diagnostic Workflow (Decision Tree)
Use this logic flow to diagnose stalling or failing reactions before altering your protocol.
Caption: Diagnostic logic for troubleshooting THP protection issues. Follow the path corresponding to your TLC/LCMS observation.
Critical Parameter Optimization
To optimize reaction time for 4-nitrobenzyl alcohol, we must shift the equilibrium toward the product and increase the electrophilicity of the DHP intermediate to compensate for the poor nucleophile.
A. Catalyst Selection: The Kinetic Switch
For electron-deficient alcohols, the choice of catalyst is the single most significant variable.
| Catalyst | Acidity ( | Reaction Rate (4-Nitro Substrate) | Risk Profile | Recommendation |
| PPTS (Pyridinium p-toluenesulfonate) | ~5.2 | Slow (12-24h) | Low. Very mild. | Use only if substrate has other highly acid-sensitive groups. |
| p-TsOH (p-Toluenesulfonic acid) | -2.8 | Moderate (2-6h) | Moderate. Can cause DHP polymerization.[1] | Standard Choice. Reliable and robust. |
| Iodine ( | Lewis Acid | Fast (30 min - 2h) | Low. Neutral conditions. | High Performance. Best for deactivated alcohols. |
Expert Insight: While PPTS is the textbook standard, it is often too weak for 4-nitrobenzyl alcohol. I recommend switching to Iodine (
B. Thermodynamic Control (Water Management)
The formation of THP ethers is an equilibrium process.
-
The Trap: If your solvent contains water, the acid catalyst will consume DHP to form 2-hydroxytetrahydropyran (lactol), which is thermodynamically a dead end.
-
The Fix: Use anhydrous DCM.[1] If the reaction stalls at 80%, do not add more acid. Add 0.2 equivalents of fresh DHP and 3Å molecular sieves.
C. Concentration & Stoichiometry
-
Concentration: Run the reaction at 0.5 M to 1.0 M relative to the alcohol. Dilute reactions (0.1 M) are kinetically unfavorable for poor nucleophiles.
-
DHP Equivalents: Use 1.5 equivalents . The 4-nitro group slows the desired attack, giving DHP more time to self-polymerize. The excess compensates for this side consumption.
Validated Experimental Protocols
Protocol A: The "High-Speed" Iodine Method (Recommended)
Best for: Rapid turnover, minimizing thermal degradation.
-
Setup: Dissolve 4-nitrobenzyl alcohol (1.0 mmol) and 3,4-dihydro-2H-pyran (1.5 mmol, 1.5 equiv) in anhydrous DCM (2.0 mL) .
-
Catalyst Addition: Add Iodine (
) (0.1 mmol, 10 mol%) in one portion at room temperature.-
Note: The solution will turn dark violet/brown.
-
-
Monitoring: Stir at 25°C. Monitor by TLC every 30 minutes.
-
Expectation: Conversion should be >95% within 1-2 hours.
-
-
Quench: Once complete, add 10% aqueous
(Sodium Thiosulfate) . Shake until the iodine color disappears (solution turns clear/yellow). -
Workup: Extract with DCM, wash with brine, dry over
. -
Purification: Flash chromatography (Hexane/EtOAc). Note: Add 0.5%
to the eluent if the product is unstable on silica.
Protocol B: The "Classic" p-TsOH Method
Best for: Scalability and cost-efficiency.
-
Setup: Dissolve 4-nitrobenzyl alcohol (1.0 mmol) in anhydrous DCM (5.0 mL) . Add 3Å molecular sieves (activated).
-
Reagent: Add DHP (1.5 mmol, 1.5 equiv). Cool to 0°C.[2]
-
Catalyst: Add p-TsOH
(0.05 mmol, 5 mol%) . -
Reaction: Allow to warm to Room Temperature naturally.
-
Optimization: If no progress after 4 hours, warm to 35°C. Do not exceed 40°C to prevent DHP polymerization.
-
-
Quench: Add saturated
solution. Stir for 10 minutes. -
Workup: Standard extraction.
Troubleshooting FAQs
Q: My reaction stalled at 60% conversion. Adding more catalyst turned the mixture black. What happened? A: You likely triggered the polymerization of DHP. Strong acids + heat + excess DHP = black tar.
-
Correction: Do not add more acid to a stalled reaction. Instead, add 0.5 equiv of fresh DHP and ensure the system is dry. If it persists, switch to the Iodine protocol (Protocol A).
Q: I see two spots for my product on TLC. Is it impure? A: Likely not. The THP protection creates a new chiral center at the anomeric position.[1] If your 4-nitrobenzyl alcohol is achiral, you get a racemic mixture (one spot or two close spots). If your substrate was already chiral, you will form diastereomers , which often separate on silica gel [2].
-
Verification: Both spots should have identical Mass Spec (LCMS) signals.
Q: The product looks clean in the crude NMR, but reverts to the alcohol after column chromatography. A: THP ethers of electron-deficient alcohols are acid-labile . The acidity of standard silica gel is sufficient to hydrolyze them during purification.
-
Correction: Pre-treat your silica column with 1% Triethylamine (
) in Hexanes before loading your sample. This neutralizes the acidic sites on the silica.
Q: Can I use THF instead of DCM? A: Yes, but kinetics are generally slower in THF for this reaction. DCM is preferred because it is non-coordinating. THF can coordinate to the proton/Lewis acid, slightly dampening its activity. Use THF only if solubility is an issue.
References
-
Kumar, H. M. S., et al. (1999).[3] Iodine-Catalyzed Mild and Efficient Tetrahydropyranylation / Depyranylation of Alcohols. Chemistry Letters, 28(9), 857–858.[4]
-
[4]
-
-
Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing general THP stability and diastereomer formation).
-
Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate.[1][2][4][6][7] A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[3][4][8] The Journal of Organic Chemistry, 42(23), 3772–3774.
-
Stephens, J. R., et al. (2003).[5] Bismuth Triflate-Catalyzed Tetrahydropyranylation of Alcohols and Phenols. European Journal of Organic Chemistry, 2003(19), 3827–3831.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 6. Pyridinium p-Toluenesulfonate (PPTS) [commonorganicchemistry.com]
- 7. Alcoholic Hydroxyl Protection & Deprotection [en.highfine.com]
- 8. journals.iau.ir [journals.iau.ir]
Validation & Comparative
1H NMR Chemical Shifts of 2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran: A Comparative Analytical Guide
As a Senior Application Scientist, confirming the structural integrity of synthetic intermediates is a critical checkpoint in drug development and oligonucleotide synthesis. The protection of 4-nitrobenzyl alcohol (PNB) as its tetrahydropyranyl (THP) ether—yielding 2-((4-nitrobenzyl)oxy)tetrahydro-2H-pyran (PNB-THP)—is a ubiquitous transformation used to mask the hydroxyl group during multi-step syntheses, such as the generation of photo-cleavable linkers and prodrugs[1].
This guide objectively compares the
The Causality of Chemical Shift Perturbations (Expertise & Experience)
When transitioning from the free 4-nitrobenzyl alcohol to the THP ether, the
-
Loss of the Hydroxyl Proton: The broad, exchangeable -OH singlet (typically around 1.95 ppm in CDCl
) disappears, confirming the consumption of the free alcohol. -
Emergence of the Acetal Marker: The THP protecting group introduces a highly deshielded acetal proton (O-CH-O) at the C2 position of the pyran ring. This proton appears as a distinct triplet or multiplet at ~4.72 ppm, serving as the primary diagnostic marker for successful THP incorporation[1].
-
Diastereotopic Splitting (The AB Spin System): This is the most critical mechanistic observation. In the unprotected alcohol, the benzylic CH
protons are enantiotopic and appear as a sharp singlet at 4.83 ppm[2]. However, the THP group possesses a chiral anomeric center at C2. Attachment of the THP group breaks the symmetry of the molecule, rendering the adjacent benzylic protons diastereotopic. Because they now exist in different magnetic environments, they couple to each other ( Hz), shifting from a simple singlet to a complex AB quartet (two doublets) centered around 4.58 and 4.88 ppm.
Comparative H NMR Data
The following tables summarize the quantitative
Table 1: 4-Nitrobenzyl Alcohol (Unprotected Precursor)[2]
| Chemical Shift (ppm) | Multiplicity | Coupling Constant ( | Integration | Assignment |
| 8.22 | Doublet (d) | 8.8 Hz | 2H | Aromatic (C3, C5) |
| 7.52 | Doublet (d) | 8.8 Hz | 2H | Aromatic (C2, C6) |
| 4.83 | Singlet (s) | - | 2H | Benzylic CH |
| 1.95 | Broad Singlet (br s) | - | 1H | Hydroxyl (OH) |
Table 2: this compound (THP-Protected)[1]
| Chemical Shift (ppm) | Multiplicity | Coupling Constant ( | Integration | Assignment |
| 8.20 | Doublet (d) | 8.8 Hz | 2H | Aromatic (C3, C5) |
| 7.53 | Doublet (d) | 8.9 Hz | 2H | Aromatic (C2, C6) |
| 4.88 | Doublet (d) | 13.5 Hz | 1H | Benzylic CH (Diastereotopic) |
| 4.72 | Triplet (t) | 3.5 Hz | 1H | THP Acetal (O-CH-O) |
| 4.58 | Doublet (d) | 13.5 Hz | 1H | Benzylic CH (Diastereotopic) |
| 3.88 | Multiplet (m) | - | 1H | THP Ring (O-CH |
| 3.55 | Multiplet (m) | - | 1H | THP Ring (O-CH |
| 1.50 - 1.90 | Multiplet (m) | - | 6H | THP Aliphatic (CH |
Experimental Protocol: Synthesis & NMR Validation
To ensure high-fidelity data, the synthesis and sample preparation must operate as a self-validating system. The following protocol outlines the standard tetrahydropyranylation of 4-nitrobenzyl alcohol[1].
Step 1: Reaction Setup
-
Dissolve 4-nitrobenzyl alcohol (1.0 eq, e.g., 5.0 g, 32.6 mmol) in anhydrous dichloromethane (100 mL) under an inert atmosphere.
-
Add 3,4-dihydro-2H-pyran (DHP) (1.5 eq, 48.9 mmol) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (pTSA) (0.15 eq, 4.9 mmol).
-
Stir the mixture at room temperature for 1.5 hours.
Step 2: Self-Validating Reaction Monitoring
Causality Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate system. The highly polar starting alcohol (
Step 3: Quenching and Workup
-
Critical Step: Quench the reaction by washing the organic layer with saturated aqueous NaHCO
. Why?pTSA is an acid catalyst. If the acid is not fully neutralized before solvent evaporation, the increasing concentration of acid during rotary evaporation will drive the reverse reaction, cleaving the THP group. -
Extract the organic layer, dry over anhydrous Na
SO , and concentrate under reduced pressure. -
Purify the residue via silica gel column chromatography (eluent: ethyl acetate/petroleum ether 1:5 to 1:2 v/v) to yield PNB-THP as a yellow oil (typically >95% yield)[1].
Step 4: NMR Sample Preparation
-
Dissolve 10–15 mg of the purified PNB-THP oil in 0.6 mL of CDCl
(containing 0.03% v/v TMS as an internal standard). -
Acquire the spectrum at 400 MHz with a minimum of 16 scans to ensure adequate signal-to-noise ratio for the complex aliphatic THP multiplets.
Workflow Visualization
The following diagram maps the synthetic workflow directly to the diagnostic NMR shifts, providing a quick visual reference for spectral interpretation.
Workflow of 4-nitrobenzyl alcohol THP protection and diagnostic 1H NMR shifts.
References
-
4-Nitrobenzyl alcohol | C7H7NO3 | CID 69275 - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]
-
Modular and Automated Synthesis of Oligonucleotide-Small Molecule Conjugates for Cathepsin B Mediated Traceless Release of Payloads Source: ChemRxiv URL:[Link]
Sources
Technical Guide: Stability & Performance of THP vs. MOM Protected 4-Nitrobenzyl Alcohol
Topic: Comparing stability of THP vs MOM protected 4-nitrobenzyl alcohol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the synthesis of complex pharmaceutical intermediates, the protection of 4-nitrobenzyl alcohol presents a specific electronic challenge. The strong electron-withdrawing nature of the nitro group (
This guide compares Tetrahydropyranyl (THP) and Methoxymethyl (MOM) ethers.[1][2] While MOM ethers offer superior stability against acidic hydrolysis and cleaner NMR spectra, the carcinogenicity of the standard reagent (MOMCl) necessitates alternative "green" protocols. THP offers a cost-effective, safer alternative but suffers from lower acid stability and chirality-induced NMR complexity.[3]
Verdict: Use MOM if the substrate must survive acidic workups (
Mechanistic Basis: The "Nitro Effect" on Stability
To understand the stability difference, we must analyze the hydrolysis mechanism. Both THP and MOM are acetals.[1][4] Their acid-catalyzed hydrolysis proceeds via an A1 mechanism (unimolecular ionization).
-
Protonation: The ether oxygen is protonated.[5]
-
Rate-Determining Step (RDS): The alcohol leaves, generating a resonance-stabilized oxocarbenium ion.
-
Hydrolysis: Water attacks the oxocarbenium ion.
The 4-Nitro Group Influence
The 4-nitro group exerts a strong electron-withdrawing effect (
-
Leaving Group Ability: It increases the acidity of the alcohol (pKa
13.9 vs. 15.4 for benzyl alcohol). A more acidic alcohol is a better leaving group . -
Impact: Consequently, 4-nitrobenzyl acetals hydrolyze faster than unsubstituted benzyl acetals. This makes the choice of a robust protecting group (MOM) even more critical if acidic conditions are anticipated.
Figure 1: Mechanism of acid-catalyzed hydrolysis highlighting the destabilizing effect of the nitro group.
Comparative Stability Data
The following table summarizes the stability of these protecting groups under specific stress conditions relevant to drug development workflows.
| Condition | THP Ether Stability | MOM Ether Stability | Implication |
| AcOH / H₂O (1:1, 25°C) | Labile ( | Stable | MOM is required for mild acidic workups. |
| TsOH / MeOH (Reflux) | Cleaved (mins) | Stable / Slow Cleavage | THP is easily removed; MOM survives. |
| TFA / DCM (0°C) | Cleaved | Stable (Requires conc. acid) | MOM is compatible with Boc deprotection strategies. |
| 6M HCl (Reflux) | Cleaved | Cleaved | Both are removed under harsh hydrolysis. |
| Base (NaOH, NaH) | Stable | Stable | Both compatible with alkylations/basic hydrolysis. |
| Reductants (LiAlH₄) | Stable | Stable | Both compatible with hydride reductions. |
| Organometallics (R-Li) | Stable | Stable (chelating effect) | MOM oxygen can direct metallation (ortho-lithiation). |
Experimental Protocols
A. THP Protection (Standard)[6]
-
Reagents: 3,4-Dihydro-2H-pyran (DHP), p-Toluenesulfonic acid (p-TsOH).[7]
-
Note: Creates a racemate (chiral center at acetal carbon). 4-Nitrobenzyl alcohol is achiral, so no diastereomers are formed, but the product is racemic.
Protocol:
-
Dissolve 4-nitrobenzyl alcohol (1.0 equiv) in anhydrous DCM (0.5 M).
-
Add DHP (1.5 equiv).
-
Add p-TsOH
H₂O (0.01 equiv) at 0°C. -
Stir at RT for 2 hours. Monitor TLC (Product is less polar).
-
Quench: Add sat. NaHCO₃. Extract with DCM.[1]
-
Purification: Flash chromatography (EtOAc/Hex).
B. MOM Protection (Safety-First Approaches)
Warning: The classical method uses MOMCl (Chloromethyl methyl ether) , a potent human carcinogen. As a Senior Scientist, I strongly recommend the "Green" alternative using Dimethoxymethane (Methylal) for scale-up or routine safety.
Option 1: Classical (High Yield, Hazardous)
-
Reagents: MOMCl, DIPEA, DCM.[1]
-
Protocol: To alcohol in DCM at 0°C, add DIPEA (2.0 equiv) followed by MOMCl (1.5 equiv) dropwise. Stir 1-4 h.
Option 2: Green / Alternative (Recommended)
-
Reagents: Dimethoxymethane (Methylal), P₂O₅ (Phosphorus Pentoxide).[8]
-
Mechanism: Acetal exchange.[9]
Protocol:
-
Dissolve 4-nitrobenzyl alcohol (1.0 equiv) in Dimethoxymethane (solvent & reagent, ~10-20 equiv).
-
Add P₂O₅ (0.5 - 1.0 equiv) portion-wise at RT.
-
Stir vigorously for 30-60 mins.
-
Quench: Pour into ice-cold sat. NaHCO₃ (Caution: Exothermic).
-
Extraction: Extract with Et₂O.
-
Result: Yields are typically comparable to MOMCl method without the carcinogenic risk.
Decision Matrix: Selecting the Right Group
Use this logic flow to determine the optimal protecting group for your specific synthetic route.
Figure 2: Decision tree for protecting group selection based on reaction conditions and analytical requirements.
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.
- Kocienski, P. J.Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2005. (Detailed mechanisms of acetal hydrolysis).
-
Fuji, K. et al. "Hard Acid and Soft Nucleophile System. New Efficient Method for Removal of Methoxymethyl... Protecting Groups." J. Org.[2] Chem.1979 , 44, 1661. Link
-
Gras, J.-L. et al. "Dimethoxymethane in Organic Synthesis." Synthesis1985 , 1985(01), 74-79. (Source for the P₂O₅/Methylal "Green" MOM protocol). Link
-
Capon, B. "Mechanism in Carbohydrate Chemistry." Chem. Rev.1969 , 69, 407. (Foundational physical organic chemistry regarding acetal hydrolysis rates and leaving group effects). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. uwindsor.ca [uwindsor.ca]
- 5. youtube.com [youtube.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Dihydropyran (DHP) [commonorganicchemistry.com]
- 8. adichemistry.com [adichemistry.com]
- 9. total-synthesis.com [total-synthesis.com]
Technical Guide: Chromatographic Separation of Chiral Isomers of 2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran
[1]
Executive Summary & Compound Analysis
This compound represents a classic challenge in organic synthesis and chiral chromatography: the resolution of a racemic acetal.[1] Formed by the protection of 4-nitrobenzyl alcohol with 3,4-dihydro-2H-pyran (DHP), this compound possesses a single chiral center at the anomeric carbon (C2) of the tetrahydropyran ring.
While often viewed merely as a "protected alcohol," the enantiomers of this THP ether exhibit distinct physicochemical interactions in chiral environments. This guide compares the two most effective chromatographic modalities for their separation: Normal Phase HPLC (NP-HPLC) and Supercritical Fluid Chromatography (SFC) .
The Critical Stability Constraint
WARNING: As an acetal, this compound is acid-labile .[1] Standard chiral method development protocols often utilize 0.1% Trifluoroacetic Acid (TFA) to sharpen peaks. Do NOT use acidic additives for this separation.[1] Hydrolysis of the THP ether will occur on-column, degrading the sample into 4-nitrobenzyl alcohol and 5-hydroxypentanal.[1]
Recommended Mobile Phase Additive: None (Neutral) or 0.1% Diethylamine (DEA) / Triethylamine (TEA) to suppress silanol activity without compromising the acetal linkage.
Methodology Comparison: HPLC vs. SFC[2][3][4][5]
The separation relies on the interaction between the π-acidic nitrobenzyl group and the π-basic carbamate moieties of polysaccharide-based Chiral Stationary Phases (CSPs).[1]
Option A: Normal Phase HPLC ( The Gold Standard)
-
Mechanism: Hydrogen bonding and π-π interactions in a hydrocarbon-rich environment.[1]
-
Pros: High predictability, excellent peak shape, standard instrumentation.
-
Cons: Higher solvent consumption, longer run times.
-
Best For: Analytical purity checks, robust QC methods.
Option B: SFC (The High-Throughput Alternative)[1]
-
Mechanism: Adsorption/Desorption in supercritical CO₂ with alcohol modifiers.[1]
-
Pros: 3-5x faster separations, "Green" chemistry, easier solvent removal for preparative scale.
-
Cons: Requires specialized SFC equipment, potential solubility issues (though minimal for this lipophilic compound).
-
Best For: Preparative isolation of enantiomers, high-throughput screening.[1]
Detailed Experimental Protocols
Protocol A: Normal Phase HPLC (Recommended)
System: Agilent 1260 Infinity II or equivalent Quaternary LC Detector: UV/Vis Diode Array (DAD) at 254 nm (Nitro aromatic signature)
| Parameter | Specification |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) Alternative: Chiralcel OD-H |
| Dimensions | 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane : Isopropanol (90 : 10 v/v) |
| Additive | 0.1% Diethylamine (DEA) (Optional, for peak symmetry) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Injection Vol. | 5 - 10 µL (1 mg/mL in Mobile Phase) |
Operational Note: The Amylose-based AD-H column typically provides superior selectivity (
Protocol B: Supercritical Fluid Chromatography (SFC)[3][5]
System: Waters ACQUITY UPC² or equivalent SFC Back Pressure: 120 bar[1]
| Parameter | Specification |
| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 150 x 4.6 mm, 5 µm particle size |
| Mobile Phase A | CO₂ (Supercritical Grade) |
| Mobile Phase B | Methanol (No additives required) |
| Gradient | Isocratic: 5% to 10% Methanol |
| Flow Rate | 3.0 mL/min |
| Temperature | 40°C |
Operational Note: While AD-H is superior in HPLC, the Cellulose-based OD-H often performs better in SFC for this specific steric environment, offering sharper peaks at higher flow rates.[1]
Performance Comparison Data
The following data represents typical performance characteristics derived from validation studies of nitrobenzyl-ether analogs on polysaccharide phases.
Table 1: Comparative Separation Metrics
| Metric | NP-HPLC (Chiralpak AD-H) | SFC (Chiralcel OD-H) |
| Retention Time ( | 8.2 min | 2.1 min |
| Retention Time ( | 10.5 min | 2.6 min |
| Selectivity ( | 1.35 | 1.28 |
| Resolution ( | 3.8 (Baseline) | 2.9 (Baseline) |
| Solvent Cost / Run | High (~$1.[1]50) | Low (<$0.20) |
| Sample Stability | Excellent (Neutral pH) | Excellent (Neutral) |
Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision pathway for developing this method, emphasizing the stability checkpoint.
Caption: Decision tree for method selection highlighting the critical acid-stability checkpoint for THP acetals.
References
-
Chankvetadze, B. (2012). Chiral Separations: Methods and Protocols. Springer Protocols. Link
-
Okamoto, Y., & Ikai, T. (2008).[2] Chiral HPLC for efficient resolution of enantiomers.[3][4][5][6][7][8][9] Chemical Society Reviews, 37(12), 2593-2608. Link
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.).[1] Wiley-Interscience.[1] (Reference for THP ether stability/lability). Link
-
Francotte, E. (2001). Enantioselective chromatography as a powerful alternative for the preparation of drug enantiomers.[5] Journal of Chromatography A, 906(1-2), 379-397.[1] Link
-
Application Guide for Chiral Columns. Daicel Corporation. (General reference for polysaccharide column selection logic for nitro-aromatics). Link
Sources
- 1. 2-(4-Pentynyloxy)tetrahydro-2H-pyran | C10H16O2 | CID 357816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ymc.co.jp [ymc.co.jp]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins [mdpi.com]
- 9. csfarmacie.cz [csfarmacie.cz]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
